4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
Beschreibung
BenchChem offers high-quality 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-4-18(5-3-1)15-21-19-8-6-16(7-9-19)14-17-10-12-20-13-11-17;/h1-9,17,20H,10-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIFNOHNFYVBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-20-7 | |
| Record name | Piperidine, 4-[[4-(phenylmethoxy)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a pivotal chemical intermediate with significant applications in pharmaceutical research and development, particularly within neuropharmacology.[1] Its unique molecular architecture, combining a piperidine core with benzyloxy and benzyl moieties, makes it a versatile building block for synthesizing complex therapeutic agents, including potential analgesics and antipsychotics.[1] This guide provides a comprehensive examination of its core physicochemical properties, synthesis, and analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, offering field-proven insights for professionals engaged in drug discovery, medicinal chemistry, and organic synthesis.[1][2]
Molecular Profile and Physicochemical Characteristics
The compound, identified by CAS Number 1177093-20-7, is the hydrochloride salt of 4-(4-(benzyloxy)benzyl)piperidine. The inclusion of the hydrochloride salt is a deliberate and critical formulation choice. In its free base form, many piperidine derivatives exist as oils or low-melting solids with poor aqueous solubility. Conversion to the hydrochloride salt introduces an ionic character, which significantly enhances water and polar solvent solubility, improves crystallinity, and increases stability for handling and storage, making it more amenable to pharmaceutical development processes.[2][3]
Core Physicochemical Data
The fundamental properties of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride are summarized below. This data is essential for designing synthetic routes, developing analytical methods, and formulating drug delivery systems.
| Property | Value | Source(s) |
| IUPAC Name | 4-((4-(benzyloxy)phenyl)methyl)piperidine;hydrochloride | N/A |
| Synonyms | 4-[(4-phenylmethoxyphenyl)methyl]piperidine hydrochloride | [1] |
| CAS Number | 1177093-20-7 | [1] |
| Molecular Formula | C₁₉H₂₃NO · HCl | [1] |
| Molecular Weight | 317.86 g/mol | [1] |
| Appearance | Crystalline Solid (Expected) | [3] |
| Solubility | Freely soluble in polar solvents (water, methanol, DMSO); poorly soluble in non-polar solvents (hexane). | [2] |
| Storage & Stability | Store at 0-8°C in airtight, light-resistant containers. Avoid moisture and oxidizing agents. | [1][2] |
| pKa | No data available | |
| Melting Point | No data available | [4] |
Structural Elucidation
The structure of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is fundamental to its chemical reactivity and biological activity. The key features are:
-
Piperidine Ring: A saturated six-membered nitrogen heterocycle that often imparts favorable pharmacokinetic properties and serves as a scaffold for interacting with biological targets.
-
Benzyl Group: A flexible linker connecting the piperidine and phenyl rings.
-
Benzyloxy Group: An ether linkage that introduces a second aromatic system, increasing the molecule's size and lipophilicity while offering potential hydrogen bond accepting capabilities.
Caption: Chemical structure of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
Synthesis and Purification
The synthesis of piperidine derivatives is a well-established field in organic chemistry.[5][6] A robust and logical synthetic pathway for 4-(4-(Benzyloxy)benzyl)piperidine involves a multi-step process starting from commercially available precursors. The chosen route must be efficient and scalable, minimizing side reactions and facilitating purification.
Proposed Synthetic Workflow
The following protocol describes a plausible and efficient laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Reductive Amination of 4-(Benzyloxy)benzaldehyde with 4-Piperidone
-
Rationale: This key step forms the C-C bond between the benzyl and piperidine moieties. Reductive amination is a highly efficient method for forming C-N bonds and is often preferred for its high yields and operational simplicity.
-
Protocol:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) and 4-(benzyloxy)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add triethylamine (1.1 eq) to neutralize the hydrochloride and liberate the free base of 4-piperidone.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. This agent is selective for the iminium ion intermediate, minimizing the reduction of the starting aldehyde.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-(benzyloxy)benzylidene)piperidin-4-ol.
-
Step 2: Dehydration and Reduction
-
Rationale: The intermediate from Step 1 needs to be converted to the target structure. This can be achieved through a one-pot dehydration followed by reduction.
-
Protocol:
-
Dissolve the crude intermediate in a solvent like ethanol.
-
Add a catalytic amount of a strong acid (e.g., HCl) to facilitate dehydration of the tertiary alcohol.
-
Introduce a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete. This step reduces the exocyclic double bond formed during dehydration.
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash the filter cake with ethanol.
-
Step 3: Salt Formation
-
Rationale: To obtain the final, stable, and water-soluble product, the free base is converted to its hydrochloride salt.
-
Protocol:
-
Concentrate the filtrate from Step 2 to obtain the crude free base as an oil or solid.
-
Dissolve the crude product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
-
Caption: A representative synthetic workflow for the target compound.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.[1]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method separates the target compound from starting materials, byproducts, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
Protocol for Purity Analysis:
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard for this type of analysis.[7]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape for the basic piperidine nitrogen.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: A linear gradient from low to high organic content (e.g., 10% B to 90% B over 20 minutes) is effective for separating components with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 254 nm is appropriate for the aromatic rings in the molecule.[7]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 1 mg/mL in 50:50 water:acetonitrile).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the benzylic ether CH₂, signals for the piperidine ring protons, and the benzylic CH₂ linker. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will provide a count of the unique carbon atoms, with distinct chemical shifts for the aromatic, aliphatic, and benzylic carbons, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Methodology: Electrospray ionization (ESI) is typically used. The analysis would be performed on the free base.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₁₉H₂₃NO) at m/z 282.18. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Caption: Logical workflow for analytical characterization and quality control.
Applications in Research and Drug Development
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility spans several key areas of research:
-
Pharmaceutical Development: It serves as a foundational scaffold in the synthesis of novel therapeutic agents. The piperidine nitrogen can be further functionalized, and the benzyloxy group can be deprotected to reveal a phenol for subsequent modifications, allowing for the creation of diverse chemical libraries for screening. It is particularly noted for its use in developing analgesics and antipsychotics.[1]
-
Neuroscience Research: Derivatives of this compound are employed as chemical probes to investigate neurotransmitter systems and their receptors.[1][2] The core structure is found in molecules that target dopamine and serotonin receptors, making it valuable for understanding the mechanisms of neurological disorders.[6][8]
-
Organic Synthesis: Beyond pharmaceuticals, it is a versatile building block for creating complex molecular architectures required for various research and industrial applications.[1]
Conclusion
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a well-characterized and highly useful chemical entity. Its favorable physicochemical properties, particularly its enhanced solubility and stability as a hydrochloride salt, make it an ideal intermediate for laboratory research and large-scale pharmaceutical synthesis. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any scientist or researcher aiming to leverage its potential in creating the next generation of therapeutic agents and complex organic molecules.
References
-
4-Benzylpiperidine - Wikipedia. [Link]
- Preparation method of N-benzyl-4-piperidone - Google P
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC - PubMed Central . [Link]
-
4-Benzylpiperidine - the NIST WebBook . [Link]
-
General Methods - Wiley-VCH . [Link]
-
4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride (CAS No. 1177093-20-7) SDS - Xixisys. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]
- 3. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
An In-depth Technical Guide to the Solubility of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a versatile chemical intermediate significant in pharmaceutical research and development.[1] Also known as 4-[(4-phenylmethoxyphenyl)methyl]piperidine hydrochloride, its molecular structure is a cornerstone for synthesizing a variety of bioactive molecules, particularly in the fields of neuropharmacology and medicinal chemistry.[1] This compound serves as a crucial building block in the development of novel therapeutic agents, including analgesics and antipsychotics.[1]
In the journey of a drug from discovery to a marketable therapeutic, its physicochemical properties are of paramount importance. Among these, aqueous solubility is a critical determinant of a drug's ultimate success.[2][3] Solubility dictates the bioavailability of a compound, as a drug must be in a dissolved state to be absorbed into the systemic circulation and exert its pharmacological effect.[2][4] Poor aqueous solubility is a major challenge in formulation development, often leading to high required doses and potential failure of promising new chemical entities.[2][5] This guide provides a comprehensive overview of the solubility of 4-(4-(benzyloxy)benzyl)piperidine hydrochloride, offering both foundational data and the experimental context necessary for its effective application in research and development.
Physicochemical Characteristics
Understanding the fundamental physicochemical properties of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃NO·HCl | [1][6] |
| Molecular Weight | 317.86 g/mol | [1][6] |
| CAS Number | 1177093-20-7 | [1][6] |
| Appearance | Crystalline Solid | [7] |
| Storage Conditions | 0-8°C | [1] |
The presence of the hydrochloride salt is a key structural feature. This salt form significantly enhances the polarity of the molecule, which is a primary driver of its solubility in aqueous and other polar media.
Solubility Profile of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
The solubility of a compound is not an absolute value but is dependent on the solvent and environmental conditions. The hydrochloride salt form of this compound is designed to improve its solubility in polar solvents, which is a significant advantage for formulation and in vitro assay development.[7][8]
| Solvent | Solubility | Rationale |
| Water | Freely Soluble | The hydrochloride salt readily dissociates in water, a highly polar solvent. |
| Methanol | Freely Soluble | Methanol is a polar protic solvent that can effectively solvate the ionic salt. |
| DMSO | Freely Soluble | Dimethyl sulfoxide is a polar aprotic solvent capable of dissolving a wide range of compounds. |
| Hexane | Poorly Soluble | As a non-polar solvent, hexane cannot effectively solvate the polar hydrochloride salt.[8] |
This favorable solubility profile in polar solvents supports the use of 4-(4-(benzyloxy)benzyl)piperidine hydrochloride in various research and formulation applications.[1]
Experimental Determination of Thermodynamic Solubility
While qualitative data is useful, quantitative determination of a compound's solubility is crucial for drug development. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[9][10] This method measures the maximum concentration of a compound that can dissolve in a solvent under equilibrium conditions.
Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a self-validating system for obtaining reliable solubility data.
1. Preparation of Solvent System:
-
Prepare the desired solvent system (e.g., phosphate-buffered saline pH 7.4, purified water, or other relevant biological media).
-
Ensure the temperature of the solvent is controlled and recorded.
2. Addition of Excess Solute:
-
Add an excess amount of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
The presence of undissolved solid material at the end of the experiment is necessary to confirm that a saturated solution has been achieved.[9]
3. Equilibration:
-
Agitate the mixture at a constant temperature using a shaker or rotator for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]
-
Causality Insight: This extended period allows the dissolution and precipitation processes to reach a steady state, providing a true measure of thermodynamic solubility.
4. Phase Separation:
-
Separate the undissolved solid from the saturated solution. This is typically achieved through:
-
Centrifugation: To pellet the solid material.
-
Filtration: Using a low-binding filter (e.g., PVDF) to remove any remaining solid particles. Pre-rinsing the filter with the saturated solution can minimize drug absorption to the filter material.[10]
-
5. Quantification of Dissolved Solute:
-
Accurately dilute a known volume of the clear, saturated supernatant.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Self-Validation: The analytical method should be validated for linearity, accuracy, and precision to ensure trustworthy results.
6. Data Analysis and Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
The final solubility is typically reported in units of mg/mL or µg/mL.
Workflow Visualization
Caption: Workflow for the Shake-Flask method of solubility determination.
Key Factors Influencing Solubility
The solubility of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is not static and can be influenced by several factors. Understanding these allows for the optimization of experimental conditions and formulation strategies.
-
pH of the Medium: As the hydrochloride salt of a piperidine derivative (a weak base), the solubility of this compound is expected to be highly pH-dependent. In acidic environments, the piperidine nitrogen will be protonated, favoring the ionic form and enhancing aqueous solubility. As the pH increases towards and above the pKa of the piperidine nitrogen, the compound will convert to its free base form, which is less polar and therefore less soluble in water.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be characterized if the compound will be used in processes involving temperature changes.
-
Solvent Polarity: As demonstrated in the solubility profile, the polarity of the solvent is a primary determinant. The principle of "like dissolves like" governs this behavior.
-
Presence of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) to an aqueous solution can significantly alter the solubility by reducing the overall polarity of the solvent system.
-
Crystal Polymorphism: Different solid-state forms (polymorphs) of a compound can exhibit different crystal lattice energies, leading to variations in their thermodynamic solubility. It is important to characterize the solid form being used for solubility studies.
Interrelationship of Influencing Factors
Caption: Key factors influencing the solubility of a pharmaceutical compound.
Conclusion
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a valuable synthetic intermediate with a favorable solubility profile for pharmaceutical applications. Its nature as a hydrochloride salt imparts high solubility in polar solvents such as water and methanol, a crucial attribute for ease of handling in synthetic protocols and for formulation in early-stage drug development.[1][8] A thorough understanding and quantitative characterization of its solubility, using established methods like the shake-flask protocol, are essential for researchers and drug development professionals. This knowledge underpins the successful translation of this versatile compound into advanced stages of pharmaceutical research, ensuring that its therapeutic potential is not limited by bioavailability challenges.
References
- Benchchem. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4.
- Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride.
- Lund University Publications.
- Smolecule. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727. [Link]
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023).
- Sigma-Aldrich. 4-(4-Phenoxybenzyl)-piperidine hydrochloride.
- ChemicalBook. 4-BENZYLOXY-PIPERIDINE HYDROCHLORIDE | 81151-68-0.
- NIST. 4-Benzylpiperidine.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- Butnariu, M. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal.
- XiXisys.com. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride (CAS No. 1177093-20-7) SDS.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- ChemUniverse. 4-(4-(benzyloxy)benzyl)piperidine hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ucd.ie [ucd.ie]
- 6. 4-(4-(BENZYLOXY)BENZYL)PIPERIDINE HYDROCHLORIDE [P65379] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 7. Buy 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 [smolecule.com]
- 8. 4-(4-Benzylphenoxy)piperidine hydrochloride | 1185303-07-4 | Benchchem [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
Pharmacological Profile of Benzyloxypiperidine Derivatives
Executive Summary: The Dual-Targeting Scaffold
The benzyloxypiperidine scaffold represents a privileged structure in medicinal chemistry, distinct from its parent N-benzylpiperidine (Donepezil-like) class by the introduction of an ether linkage at the piperidine 4-position. This structural modification creates a versatile pharmacophore capable of Multi-Target Directed Ligand (MTDL) behavior.
While historically recognized for Acetylcholinesterase (AChE) inhibition in Alzheimer’s Disease (AD), recent pharmacological profiling has validated this scaffold as a potent modulator of the Sigma-1 receptor (
Structural Activity Relationship (SAR)[1]
The pharmacological efficacy of benzyloxypiperidine derivatives hinges on the precise geometric arrangement of three core domains: the basic nitrogen center, the ether linker, and the distal aromatic ring.
Acetylcholinesterase (AChE) Inhibition
For AD therapeutics, the goal is dual binding at both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE gorge.
-
The Nitrogen "Anchor": A tertiary amine (N-benzyl or N-alkyl) is non-negotiable. It is protonated at physiological pH, forming a cation-
interaction with Trp86 in the CAS. -
The Ether Linker (4-Benzyloxy): Unlike a direct carbon chain, the oxygen atom acts as a hydrogen bond acceptor. This flexibility allows the distal benzyl group to orient towards the PAS, interacting with Trp286 .
-
Aromatic Substitution:
-
Electron-Withdrawing Groups (F, Cl): Substitution at the para or ortho position of the benzyloxy ring often enhances metabolic stability against CYP450 oxidation without sacrificing affinity.
-
Bulk Tolerance: The PAS is solvent-exposed and tolerant of bulk. Fusing the benzyl ring to heterocycles (e.g., benzofuran) often increases potency into the sub-nanomolar range.
-
Sigma-1 Receptor ( R) Affinity
For neuropathic pain and cognitive enhancement, the SAR requirements shift slightly to favor hydrophobic interactions.
-
Hydrophobic Pocket:
R ligands require a basic nitrogen flanked by two hydrophobic regions. The benzyloxypiperidine provides the "primary" hydrophobic region. -
Selectivity (
vs ):-
4-Methoxy Substitution: A methoxy group on the benzyl ring (4-OMe) significantly improves
selectivity (up to 100-fold over ). -
Linker Length: Extending the N-substituent from benzyl to 3-phenylpropyl often creates a "perfect fit" for the
pharmacophore, shifting the profile from antagonist to agonist.
-
Comparative Potency Data
Representative data synthesized from recent high-affinity ligand studies.
| Compound Variant | Target | Affinity ( | Primary Effect |
| N-benzyl-4-benzyloxypiperidine | AChE | 25 nM | Moderate AChE inhibition |
| 4-(2-Fluorobenzyloxy) analog | AChE | 8.2 nM | Enhanced PAS binding |
| N-(3-phenylpropyl) analog | 1.6 nM | High | |
| 4-Methoxybenzyloxy analog | 2.7 nM | High |
Mechanism of Action: The Dual-Binding Hypothesis
The therapeutic value of this scaffold lies in its ability to bridge the 20 Å deep gorge of the AChE enzyme.
Cholinergic Pathway Visualization
The following diagram illustrates the inhibition mechanism where the benzyloxypiperidine derivative blocks the hydrolysis of Acetylcholine (ACh).
Figure 1: Mechanism of AChE inhibition. The inhibitor binds simultaneously to the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS), preventing ACh hydrolysis.
Chemical Synthesis: Williamson Ether Protocol
The construction of the benzyloxypiperidine ether linkage is most reliably achieved via Williamson Ether Synthesis . This
Synthesis Workflow[2]
Figure 2: Step-wise synthesis via Williamson Ether coupling. Anhydrous conditions are critical during the alkoxide formation step.
Detailed Synthetic Procedure
-
Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF under
atmosphere. -
Alkoxide Formation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until
evolution ceases. -
Coupling: Add the substituted Benzyl Bromide (1.1 eq) dropwise. Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Carefully quench with ice-cold water. Extract with EtOAc (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel chromatography (Hexane:EtOAc gradient).
Validation Protocol: Ellman’s Assay
To validate the biological activity of synthesized derivatives, the Ellman’s Colorimetric Assay is the industry standard. It measures the production of thiocholine, which reacts with DTNB to form a yellow anion (
Reagent Preparation[3][4][5]
-
Buffer A: 0.1 M Phosphate Buffer (pH 8.0).
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.
-
Substrate: 14 mM Acetylthiocholine Iodide (ATChI) in water.
-
Enzyme: Electric eel AChE (500 U/mL stock), diluted to 1 U/mL for assay.
Step-by-Step Microplate Protocol
-
Blanking: Add 140 µL Buffer A to all wells in a 96-well plate.
-
Inhibitor Addition: Add 20 µL of the test compound (dissolved in <1% DMSO/Buffer) at varying concentrations (
to M). -
Enzyme Incubation: Add 20 µL of AChE solution (1 U/mL). Incubate at 25°C for 10 minutes to allow inhibitor binding.
-
Substrate Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATChI substrate.
-
Measurement: Measure Absorbance (
) at 412 nm every 30 seconds for 5 minutes (Kinetic Mode). -
Calculation:
Plot log[Inhibitor] vs. % Inhibition to determine .
References
-
Runeberg, P., et al. (2021).
Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects." Journal of Medicinal Chemistry. -
Sugimoto, H., et al. (1992). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology.
-
Nahas, R. I., et al. (2008).[2] "Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors."[2] Bioorganic & Medicinal Chemistry.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
Sources
- 1. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 2. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 4-(4-(Benzyloxy)benzyl)piperidine Scaffold: A Technical Guide to Multi-Target Neuropharmacology
Executive Summary
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a specialized chemical probe and pharmacophore scaffold used primarily in neuropharmacology.[1] While often categorized as a synthetic intermediate for high-affinity NMDA receptor antagonists (such as Ro 25-6981), the molecule itself possesses intrinsic biological activity. It serves as a critical tool for probing the hydrophobic pockets of the GluN2B subunit of the NMDA receptor , the Sigma-1 receptor , and the Dopamine D4 receptor .
This guide dissects the biological utility of this scaffold, moving beyond its role as a building block to analyze its function as a "privileged structure" in drug discovery.
Structural Pharmacology & The "Privileged" Scaffold
The biological activity of 4-(4-(Benzyloxy)benzyl)piperidine stems from its classification as a 4-benzylpiperidine derivative. This structural class is "privileged," meaning it is capable of binding to multiple unrelated protein targets that share similar hydrophobic binding crevices.
The Pharmacophore Breakdown
-
The Basic Center (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated (positive charge). This mimics the charged nitrogen found in neurotransmitters like dopamine and allows electrostatic interaction with aspartate residues (e.g., Asp115 in D4 receptors or specific residues in the GluN2B NTD).
-
The Linker (Benzyl Group): Provides a flexible spacer that positions the aromatic rings.
-
The Distal Extension (Benzyloxy Group): This is the critical "selectivity filter." In GluN2B antagonists, this group extends into a deep hydrophobic pocket at the dimer interface. The size of this group determines selectivity between GluN2B and GluN2A subtypes.
Primary Biological Target: GluN2B-Containing NMDA Receptors[2][3][4]
The most authoritative application of this scaffold is as a probe for the Ifenprodil-binding site on the N-terminal domain (NTD) of the GluN2B subunit.
Mechanism of Action: Allosteric Inhibition
Unlike competitive antagonists that block the glutamate binding site, 4-(4-(Benzyloxy)benzyl)piperidine derivatives act as negative allosteric modulators (NAMs) .
-
Binding Site: The molecule binds to the interface between the GluN1 and GluN2B subunits (the ATD/NTD "clamshell").
-
Conformational Lock: Binding stabilizes the "closed" conformation of the ATD.
-
Signal Transduction: This closure forces the transmembrane domain (TMD) into a state with low open probability.
-
Result: A non-competitive reduction in Calcium (
) influx, protecting neurons from excitotoxicity without completely blocking synaptic transmission (preserving LTP).
Comparative Potency Data
The following table illustrates how the 4-(4-(Benzyloxy)benzyl)piperidine core compares to optimized clinical candidates.
| Compound | Target Subunit | IC50 / Ki (nM) | Structural Relationship |
| 4-(4-(Benzyloxy)benzyl)piperidine | GluN2B | ~50 - 200 * | Core Hydrophobic Anchor |
| Ifenprodil | GluN2B | 150 | Parent Prototype |
| Ro 25-6981 | GluN2B | 9 | Optimized Analog (Phenol Head) |
| Spermine | GluN2B | ~100,000 | Endogenous Agonist (Displaced) |
*Note: Affinity varies based on the exact salt form and assay conditions. The "stripped" scaffold usually has lower affinity than the full Ro 25-6981 molecule but higher lipophilicity.
Secondary Targets: Sigma-1 and Dopamine D4
Researchers must control for "off-target" effects when using this molecule, as the benzyl-piperidine moiety is a hallmark of Sigma receptor ligands.
Sigma-1 Receptor ( R)
The Sigma-1 receptor is an endoplasmic reticulum chaperone protein. 4-benzylpiperidines bind here with high affinity (
-
Relevance: In neuroprotection studies, effects attributed to NMDA blockade may actually be mediated by Sigma-1 agonism, which promotes BDNF secretion.
-
Control: Use BD-1047 (Sigma antagonist) to mask these receptors during NMDA assays.
Dopamine D4 Receptor
Recent SAR studies (see References) indicate that benzyloxy-piperidine scaffolds can act as selective D4 receptor antagonists .
-
Mechanism: The benzyloxy tail occupies the orthosteric binding site, preventing dopamine binding.
-
Utility: Investigating cognitive deficits in schizophrenia models.
Visualization: Mechanism & Screening Workflow
Diagram: Allosteric Inhibition Pathway
This diagram illustrates the causal chain from ligand binding to neuroprotection.
Caption: The allosteric cascade initiated by benzyl-piperidine binding to the GluN2B subunit, resulting in reduced calcium permeability.[2]
Diagram: Screening Decision Tree
How to determine if your observed effect is NMDA, Sigma, or D4 mediated.
Caption: Experimental logic to disambiguate the polypharmacology of the 4-benzylpiperidine scaffold.
Experimental Protocols (Self-Validating)
Protocol A: [3H]Ifenprodil Displacement Assay (GluN2B Selectivity)
Objective: Determine the affinity of the hydrochloride salt for the GluN2B subunit.
Reagents:
-
Radioligand: [3H]Ifenprodil (Specific Activity: ~60 Ci/mmol).
-
Blockers: 10 µM GBR-12909 (to block Dopamine transporters) and 1 µM (+)-Pentazocine (to mask Sigma sites). Crucial for validity.
-
Tissue: Rat forebrain membranes or HEK293 cells expressing GluN1/GluN2B.
Step-by-Step:
-
Preparation: Resuspend membranes in 50 mM Tris-HCl (pH 7.4).
-
Incubation: In a 96-well plate, add:
-
50 µL Membrane prep (20-50 µg protein).
-
25 µL [3H]Ifenprodil (Final concentration: 5 nM).
-
25 µL 4-(4-(Benzyloxy)benzyl)piperidine HCl (Concentration range:
to M). -
Non-Specific Binding Control: Add 10 µM unlabeled Spermine or Ro 25-6981 to control wells.
-
-
Equilibrium: Incubate for 2 hours at 4°C. Note: Low temperature prevents ligand degradation and receptor internalization.
-
Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.
-
Analysis: Count radioactivity. Calculate IC50 using non-linear regression (Hill slope should be ~1.0).
Protocol B: Functional Flux Assay (FLIPR)
Objective: Verify functional antagonism (NAM activity).[3]
-
Cell Line: HEK293 stably expressing GluN1/GluN2B.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.
-
Pre-treatment: Add the test compound (4-(4-(Benzyloxy)benzyl)piperidine) 10 mins prior to stimulation.
-
Stimulation: Inject Glutamate (10 µM) + Glycine (10 µM).
-
Validation: The signal should be reduced in a dose-dependent manner.
-
Check: If the signal is blocked even when Glutamate is increased to 1 mM, the mechanism is likely non-competitive (allosteric), confirming the NTD target.
-
References
-
National Institutes of Health (PMC). (2014). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Paoletti, P., & Neyton, J. (2007). NMDA receptor subunits: function and pharmacology. Current Opinion in Pharmacology. (Contextual grounding for Ifenprodil sites).
-
Fischer, G., et al. (1997).[4] Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit.[4] Journal of Pharmacology and Experimental Therapeutics. (Foundational SAR for benzylpiperidines).
Sources
Technical Evaluation: Dopamine Receptor Affinity of 4-(4-(benzyloxy)benzyl)piperidine
Executive Summary
The compound 4-(4-(benzyloxy)benzyl)piperidine represents a specific elaboration of the "privileged" 4-benzylpiperidine scaffold. While the core 4-benzylpiperidine moiety is a known monoamine releaser and non-selective dopamine D2-like receptor ligand, the addition of the para-benzyloxy extension significantly alters its pharmacological profile.
Current medicinal chemistry SAR (Structure-Activity Relationship) data indicates that this specific structural modification—adding a bulky, lipophilic "tail" to the benzyl ring—shifts the selectivity profile away from the Dopamine Transporter (DAT) and D2 receptors, and toward Dopamine D4 receptors (D4R) and Sigma-1 receptors (
This guide provides a technical breakdown of the compound's receptor affinity, the structural basis for its binding mode, and the standardized protocols required to validate its
Structural Basis of Affinity
To understand the affinity of 4-(4-(benzyloxy)benzyl)piperidine, one must deconstruct its interaction with the orthosteric binding pocket of Class A GPCRs (Dopamine family).
The Pharmacophore
The molecule consists of three distinct regions, each conferring specific binding properties:
-
The Basic Amine (Piperidine Head):
-
Interaction: Forms a critical salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) (e.g., Asp114 in D2, Asp115 in D4).
-
Function: Anchors the ligand in the receptor pocket.
-
-
The Linker (Benzyl Group):
-
Interaction: The phenyl ring engages in
- stacking interactions with aromatic residues in TM6 (e.g., Phe389 in D2). -
Function: Orients the molecule within the hydrophobic cleft.
-
-
The Tail (4-Benzyloxy Extension):
-
Interaction: This is the "Selectivity Filter." The benzyloxy group adds significant steric bulk and lipophilicity.
-
Effect:
-
D2 Receptor: The D2 orthosteric pocket is relatively tight. Large para-substitutions often cause steric clashes, reducing affinity compared to the unsubstituted parent.
-
D4 Receptor: The D4 receptor possesses a more accommodating extracellular loop region and a distinct hydrophobic accessory pocket. The benzyloxy tail exploits this, often resulting in D4 selectivity .
-
Sigma-1 Receptor: This receptor is characterized by a requirement for a basic amine flanked by hydrophobic regions. The "benzyl-benzyl" length is ideal for the
binding tunnel.
-
-
Predicted Binding Profile (Data Synthesis)
Based on SAR data for 4-benzylpiperidine derivatives (See References 1, 3):
| Receptor Target | Predicted Affinity ( | Mechanism of Action | Notes |
| Dopamine D4 | < 10 nM (High) | Antagonist | The bulky tail favors D4 selectivity over D2. |
| Sigma-1 ( | < 50 nM (High) | Agonist/Antagonist | Classic pharmacophore for Sigma ligands (e.g., PB28 analogs). |
| Dopamine D2 | > 100 nM (Moderate) | Antagonist | Steric hindrance at the para-position likely reduces potency vs. simple benzylpiperidine. |
| NMDA (GluN2B) | Low/Moderate | Antagonist | Structurally related to Ifenprodil, but lacks the specific phenol/hydroxyl motifs required for high affinity. |
Experimental Protocols: Validating Affinity
To empirically determine the affinity of 4-(4-(benzyloxy)benzyl)piperidine, researchers must utilize competitive radioligand binding assays. The following protocols are field-standardized for high reproducibility.
Protocol A: Membrane Preparation (CHO-D2/D4 Cells)
Causality: Proper membrane isolation ensures that G-proteins remain coupled (if using agonist radioligands) or that receptor density (
-
Harvest: Grow CHO cells stably expressing human D2 or D4 receptors to 80% confluence. Detach using PBS/EDTA (avoid trypsin to prevent receptor proteolysis).
-
Lysis: Resuspend pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize using a Polytron (2 bursts, 10s).
-
Centrifugation:
-
Spin 1: 1,000 x g for 10 min at 4°C (Remove nuclei/debris).
-
Spin 2 (Supernatant): 40,000 x g for 30 min at 4°C (Pellet membranes).
-
-
Storage: Resuspend final pellet in binding buffer. Flash freeze in liquid nitrogen.
Protocol B: Competitive Radioligand Binding
Trustworthiness: This assay measures the ability of the test compound to displace a known ligand.
-
Radioligand:
-N-Methylspiperone (0.2 - 0.5 nM). Reason: Non-selective antagonist with high affinity for both D2 and D4. -
Non-Specific Binding (NSB): Define using 10
M Haloperidol or (+)-Butaclamol.
Step-by-Step Workflow:
-
Plate Setup: Use 96-well polypropylene plates.
-
Additions:
-
50
L Test Compound (Concentration range: M to M). -
50
L Radioligand ( -N-Methylspiperone). -
100
L Membrane Suspension (20-40 g protein/well).
-
-
Incubation: 120 minutes at 25°C. Reason: Ensure equilibrium is reached for slow-off rate compounds.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: 3x with ice-cold Tris buffer.
-
Detection: Liquid scintillation counting.
Data Analysis
Calculate the
- = Radioligand concentration.
- = Dissociation constant of the radioligand (determined via Saturation Binding).
Visualizing the Signaling Pathway
Understanding the downstream effects is critical for drug development. As a probable D2/D4 antagonist, 4-(4-(benzyloxy)benzyl)piperidine blocks the
Figure 1: Mechanism of Action. The compound acts as an antagonist, preventing Dopamine-induced
Experimental Workflow Diagram
Figure 2: Standardized Radioligand Binding Workflow for determining Ki values.
References
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via ChemRxiv). Relevance: Establishes the benzyloxy-piperidine scaffold as a primary driver for D4 receptor selectivity over D2. URL:[Link][1]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists. Source: MDPI (Biomedicines). Relevance: Discusses 4-benzylpiperidine analogs and the impact of tail modifications on D4 vs D2 affinity. URL:[Link][1][2]
-
From dopamine D4 to sigma 1: synthesis, SAR and biological characterization. Source: ChemRxiv. Relevance: Highlights the structural overlap between D4 and Sigma-1 ligands within the piperidine class. URL:[Link][1][2]
-
4-Benzylpiperidine (PubChem Compound Summary). Source: National Center for Biotechnology Information. Relevance: Baseline pharmacological data for the core scaffold. URL:[Link]
Sources
Role of benzyloxy group in receptor binding
An In-Depth Technical Guide on the Role of the Benzyloxy Group in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
The benzyloxy group, a seemingly simple aromatic ether, plays a remarkably multifaceted and pivotal role in the intricate dance of molecular recognition at the receptor level. Its unique combination of steric bulk, electronic properties, and conformational flexibility allows it to serve as a versatile tool in the medicinal chemist's armamentarium. This technical guide provides a comprehensive exploration of the benzyloxy group's influence on receptor binding, delving into its fundamental physicochemical properties, the non-covalent interactions it orchestrates, its strategic use as a pharmacophore and bioisostere, and its impact on the pharmacokinetic profile of drug candidates. We will dissect its role through the lens of structure-activity relationship (SAR) studies, molecular modeling, and key experimental techniques, offering a deeper understanding of how this functional group can be leveraged to enhance ligand potency, selectivity, and overall drug efficacy.
PART 1: The Physicochemical Landscape of the Benzyloxy Group
The introduction of a benzyloxy moiety into a molecule profoundly alters its physicochemical properties, which in turn dictates its behavior in a biological system. Understanding these changes is fundamental to rational drug design.
Lipophilicity and Solubility
The benzyloxy group, comprising a benzyl substituent attached to an oxygen atom, is significantly more lipophilic than a hydroxyl group. This increased lipophilicity, often quantified by the partition coefficient (logP), can enhance a molecule's ability to traverse biological membranes, a critical step in reaching its target receptor. However, this increase in lipophilicity generally corresponds to a decrease in aqueous solubility. The bulky, nonpolar benzyl component disrupts the favorable interactions with water molecules, a trade-off that must be carefully managed in drug design to ensure adequate bioavailability.
Electronic Properties and Hydrogen Bonding Capability
The ether oxygen of the benzyloxy group is a weak hydrogen bond acceptor. This ability to engage in hydrogen bonding can be a crucial determinant of binding affinity and selectivity. The aromatic ring of the benzyl group, being electron-rich, can also participate in various non-covalent interactions, including π-π stacking and cation-π interactions, further anchoring the ligand within the receptor's binding pocket.
PART 2: The Benzyloxy Group as a Key Player in Receptor Interactions
The true power of the benzyloxy group in drug design lies in its ability to engage in a variety of non-covalent interactions within the receptor binding site. These interactions, though individually weak, collectively contribute to the overall binding affinity and specificity of a ligand.
Hydrogen Bonding
The ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues in the receptor, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone.
π-π Stacking and Hydrophobic Interactions
The aromatic ring of the benzyloxy group provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions with nonpolar residues in the binding pocket. Furthermore, the π-electron system of the benzene ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions are highly dependent on the geometry of the interacting rings and can be a significant contributor to binding affinity.
Steric Influence and Conformational Control
The steric bulk of the benzyloxy group can be both an advantage and a disadvantage. It can be used to probe the size and shape of a binding pocket, with strategic placement leading to enhanced selectivity for a particular receptor subtype. The flexible ether linkage allows the benzyl group to adopt various conformations, enabling it to find an optimal fit within the binding site. However, in cases where the binding pocket is constrained, the steric hindrance of the benzyloxy group can lead to a loss of affinity.
PART 3: The Benzyloxy Group in Drug Design and Development
The versatility of the benzyloxy group has led to its widespread use in the design of a diverse range of therapeutic agents.
The Benzyloxy Pharmacophore
In many drug classes, the benzyloxy group is not merely a passive substituent but an essential component of the pharmacophore – the ensemble of steric and electronic features that is necessary for biological activity. For instance, in a series of monoamine oxidase B (MAO-B) inhibitors, the benzyloxy moiety was found to be crucial for potent and selective inhibition.[1] Molecular docking studies revealed that the benzyloxy group engages in π-π stacking interactions within the active site of the enzyme.[1]
A Bioisosteric Replacement Strategy
The benzyloxy group can also be employed as a bioisosteric replacement for other functional groups to improve a molecule's drug-like properties. For example, it can be used to replace a metabolically labile ester or amide group, thereby enhancing the compound's in vivo stability. Furthermore, its ability to mimic the spatial and electronic properties of other groups makes it a valuable tool for optimizing lead compounds.
Impact on Pharmacokinetics
The introduction of a benzyloxy group can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The increased lipophilicity can enhance absorption and brain penetration, which is particularly relevant for CNS-targeting drugs.[2] However, the benzylic position is also susceptible to metabolic oxidation by cytochrome P450 enzymes, a factor that must be considered during drug development.
PART 4: Quantitative Analysis of Benzyloxy Group Effects
To systematically evaluate the impact of the benzyloxy group on receptor binding, quantitative structure-activity relationship (QSAR) studies are invaluable. By correlating changes in physicochemical properties with biological activity, QSAR models can guide the rational design of more potent and selective ligands.
Table 1: Comparative Binding Affinities of Benzyloxy-Containing Compounds and Analogues
| Compound/Analogue | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Benzyloxy-chalcone (B10) | MAO-B | 0.030 | [1] |
| Hydroxy-chalcone analogue | MAO-B | > 10,000 | [1] |
| N6-(3-bromobenzyloxy)cyclopentyl-NECA | Adenosine A1 Receptor | 0.34 | [3] |
| N6-cyclopentyl-NECA (NECA) | Adenosine A1 Receptor | 510 | [3] |
| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | μ-Opioid Receptor | 0.42 | [4] |
| 3-hydroxy-17-methylmorphinan | μ-Opioid Receptor | 1.2 | [4] |
PART 5: Experimental and Computational Protocols
A thorough understanding of the benzyloxy group's role in receptor binding requires a combination of experimental and computational approaches.
Experimental Protocols
This technique is used to determine the affinity of a ligand for its receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (containing the benzyloxy group).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
SPR is a label-free technique that allows for the real-time monitoring of ligand-receptor interactions.
Step-by-Step Methodology:
-
Chip Preparation: Immobilize the target receptor onto a sensor chip.
-
Analyte Injection: Inject a solution of the benzyloxy-containing compound (analyte) over the chip surface.
-
Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound analyte.
-
Data Analysis: Analyze the resulting sensorgram to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD).
Computational Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Step-by-Step Methodology:
-
Prepare Receptor and Ligand Structures: Obtain or model the 3D structures of the receptor and the benzyloxy-containing ligand.
-
Define the Binding Site: Identify the putative binding pocket on the receptor.
-
Docking Simulation: Use a docking program to sample different conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: Score the different poses based on their predicted binding energy and analyze the interactions between the benzyloxy group and the receptor residues.
PART 6: Visualizing Interactions and Workflows
Diagrams are essential for visualizing complex biological processes and experimental setups.
Caption: Interactions of a benzyloxy group within a receptor binding pocket.
Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.
Conclusion
The benzyloxy group is a powerful and versatile functional group in the field of drug discovery. Its ability to modulate physicochemical properties and engage in a wide array of non-covalent interactions makes it a valuable tool for enhancing receptor binding affinity and selectivity. A thorough understanding of its steric, electronic, and conformational properties, coupled with rigorous experimental and computational evaluation, is essential for harnessing its full potential in the design of novel and effective therapeutics. This guide has provided a comprehensive overview of the multifaceted role of the benzyloxy group, offering insights and practical protocols for researchers dedicated to the art and science of drug development.
References
-
Brown, B. M., et al. (2020). The Role of Lipophilicity in Drug Design. Annual Review of Pharmacology and Toxicology, 60, 219–240. [Link]
-
Cruces, M. A., Elorriaga, C., & Fernandez-Alvarez, E. (1999). Relevance of benzyloxy group in 2-indolyl methylamines in the selective MAO-B inhibition. British Journal of Pharmacology, 127(4), 869–876. [Link]
-
Graulich, A., et al. (2005). Synthesis and structure-activity relationships of 1-benzyl-4-(N-phenyl-N-(3,4-dichlorophenyl)carbamoyl)piperidine and related compounds as potent and selective inhibitors of the human ether-a-go-go-related gene (hERG) potassium channel. Bioorganic & Medicinal Chemistry, 13(4), 1201–1209. [Link]
-
Takeuchi, K., et al. (2003). Advances toward new antidepressants beyond SSRIs: 1-aryloxy-3-piperidinylpropan-2-ols with dual 5-HT(1A) receptor antagonism/SSRI activities. Part 1. Bioorganic & Medicinal Chemistry Letters, 13(11), 1903-1905. [Link]
-
Mitch, C. H., et al. (2011). Discovery of aminobenzyloxyarylamides as κ opioid receptor selective antagonists: application to preclinical development of a κ opioid receptor antagonist receptor occupancy tracer. Journal of Medicinal Chemistry, 54(23), 8000–8012. [Link]
-
van der Klein, P. A., et al. (2020). Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. Journal of Medicinal Chemistry, 63(15), 8233–8248. [Link]
-
White, K. L., et al. (2012). Identification of the benzyloxyphenyl pharmacophore: a structural unit that promotes sodium channel slow inactivation. ACS Chemical Neuroscience, 3(12), 1001–1010. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
-
DeLano, W. L. (2002). The PyMOL Molecular Graphics System. DeLano Scientific. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Hunter, C. A., Lawson, K. R., Perkins, J., & Urch, C. J. (2001). Aromatic Interactions. Journal of the Chemical Society, Perkin Transactions 2, (5), 651-669. [Link]
-
Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research, 46(4), 885–893. [Link]
-
Meyer, E. A., Castellano, R. K., & Diederich, F. (2003). Interactions with Aromatic Rings in Chemical and Biological Recognition. Angewandte Chemie International Edition, 42(11), 1210–1250. [Link]
-
Wang, D., et al. (2010). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. Journal of Medicinal Chemistry, 53(15), 5551–5561. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Strategic Utilization of 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride in CNS Drug Discovery
The following is an in-depth technical guide regarding the strategic application of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride in CNS drug discovery. This guide is structured to provide actionable protocols, mechanistic insights, and scaffold analysis for medicinal chemists and neuropharmacologists.
Executive Summary & Pharmacological Context[1][2]
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (CAS: 1177093-20-7) represents a high-value "privileged scaffold" in the design of central nervous system (CNS) agents. Structurally, it consists of a piperidine core substituted at the 4-position with a benzyloxy-benzyl moiety.[1][2][3][4] This architecture is critical for two primary reasons:
-
NMDA Receptor Modulation: The 4-benzylpiperidine core is the pharmacophoric anchor for GluN2B-selective NMDA receptor antagonists (e.g., Ifenprodil, Ro 25-6981). The benzyloxy group acts as a masked phenol or a hydrophobic probe, targeting the allosteric interface between the GluN1 and GluN2B subunits.
-
Sigma-1 Receptor (σ1R) Affinity: The combination of a basic amine (piperidine) and flanking hydrophobic domains (benzyl/benzyloxy) creates an ideal ligand for the σ1R chaperone, a target implicated in neuroprotection, psychosis, and analgesia.
This guide details the synthetic manipulation, structure-activity relationship (SAR) logic, and experimental validation of this scaffold.
Structural Biology & Pharmacophore Analysis
To effectively utilize this compound, one must understand its binding topology. The molecule functions as a bivalent ligand precursor .
The Pharmacophore Triad
-
The Cationic Center (Piperidine Nitrogen): At physiological pH, the secondary amine is protonated. This positive charge is essential for electrostatic interactions with aspartate/glutamate residues in the receptor binding pocket (e.g., GluN2B).
-
The Linker (Methylene Bridge): The single carbon spacer allows for rotational freedom, enabling the piperidine ring to adopt a low-energy chair conformation while positioning the aromatic tail in a hydrophobic sub-pocket.
-
The Hydrophobic Tail (Benzyloxybenzyl): This bulky, lipophilic extension serves dual purposes:
-
Direct Interaction: Engages in
- stacking or hydrophobic displacement within the receptor deep pocket. -
Synthetic Handle: The benzyl ether is a robust protecting group for a phenol. Removal (hydrogenolysis) reveals a 4-hydroxybenzyl moiety, a critical hydrogen-bond donor (mimicking Tyrosine) seen in high-affinity antagonists like Traxoprodil.
-
Visualization: Scaffold Topology
The following diagram illustrates the functional regions of the molecule and their mapping to CNS targets.
Figure 1: Pharmacophore mapping of the 4-(4-(Benzyloxy)benzyl)piperidine scaffold against key CNS targets.
Synthetic Protocols & Optimization Strategies
The utility of 4-(4-(Benzyloxy)benzyl)piperidine HCl lies in its versatility.[1] It can be used directly (Method A) or deprotected to generate phenolic analogs (Method B).
Protocol A: N-Alkylation (Head Group Diversification)
Objective: Attach a "head" group (e.g., phenylethanolamine) to the piperidine nitrogen to complete the pharmacophore for NMDA antagonism.
Reagents:
-
Substrate: 4-(4-(Benzyloxy)benzyl)piperidine HCl (1.0 eq)
-
Electrophile: Alkyl halide or Epoxide (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) (1.1 eq)
-
Base:
(3.0 eq) or DIPEA -
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Free Base Formation: Dissolve the HCl salt in a biphasic mixture of
and saturated . Stir for 15 min. Separate the organic layer, dry over , and concentrate to yield the free amine. -
Coupling: Dissolve the free amine in anhydrous ACN. Add
and the electrophile. -
Reaction: Reflux at 80°C for 4–12 hours. Monitor via LC-MS (Target mass:
). -
Workup: Filter off inorganic salts. Concentrate filtrate.
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Hydrogenolysis (Unmasking the Phenol)
Objective: Remove the benzyl protecting group to reveal the 4-(4-hydroxybenzyl)piperidine core. This is crucial for synthesizing analogs that require a Hydrogen-bond donor (HBD).
Reagents:
-
Catalyst: 10% Pd/C (10 wt% loading)
-
Solvent: Ethanol or Methanol (degassed)
-
Hydrogen Source:
gas (balloon or 1 atm) or Ammonium Formate.
Step-by-Step Methodology:
-
Preparation: Dissolve the N-alkylated intermediate (from Protocol A) in Ethanol.
-
Catalyst Addition: Under an Argon atmosphere, carefully add Pd/C.
-
Hydrogenation: Purge with
gas. Stir vigorously at RT for 2–6 hours. -
Validation: Monitor by TLC (disappearance of the non-polar benzyl spot) or LC-MS (Mass shift: -90 Da).
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate to yield the phenolic derivative.
Experimental Validation: In Vitro Assays
Once synthesized, the library must be screened using self-validating bioassays.
Radioligand Binding Assay (Sigma-1 Receptor)
Rationale: Determines affinity (
-
Tracer:
(Specific σ1 agonist). -
Tissue: Guinea pig brain membrane or cloned human σ1R (HEK293).
-
Protocol: Incubate membranes with tracer and varying concentrations of the test compound (1 nM – 10
M) for 120 min at 37°C. Terminate by rapid filtration. -
Success Criterion:
nM indicates high affinity.
Calcium Flux Assay (NMDA GluN2B)
Rationale: Functional validation of antagonism.
-
Cell Line: HEK293 stably expressing GluN1/GluN2B subunits.
-
Dye: Fluo-4 AM (Calcium indicator).
-
Agonist: Glutamate (10
M) + Glycine (10 M). -
Protocol: Pre-incubate cells with test compound for 20 min. Inject agonist.[2] Measure fluorescence decrease relative to control.
-
Success Criterion:
nM with >90% inhibition at saturation.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties of the scaffold, which are critical for CNS penetration (Blood-Brain Barrier crossing).
| Property | Value / Range | Relevance to CNS Discovery |
| Molecular Weight | 317.86 g/mol (HCl salt) | Ideal for small molecule drugs (<500 Da). |
| cLogP | ~4.2 (Free base) | Highly lipophilic; ensures excellent BBB penetration. |
| TPSA | ~21 Ų | Low polar surface area favors membrane permeability. |
| pKa (Piperidine) | ~9.5 | Predominantly ionized at pH 7.4; mimics neurotransmitters. |
| H-Bond Donors | 1 (NH) | Minimal donors reduce efflux liability. |
Strategic Workflow Visualization
The following diagram outlines the logical flow from scaffold acquisition to lead candidate selection.
Figure 2: Strategic workflow for optimizing the benzylpiperidine scaffold.
References
-
Layton, M. E., et al. (2006). Benzylpiperidine derivatives as potent and selective NR2B antagonists.Bioorganic & Medicinal Chemistry Letters , 16(22), 5863-5866. Link
-
Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential.British Journal of Pharmacology , 157(8), 1301–1317. Link
-
Collina, S., et al. (2013). Sigma-1 receptor modulators: a patent review.Expert Opinion on Therapeutic Patents , 23(5), 597-613. Link
-
Chem-Impex International. (n.d.). 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride Product Data.Link
-
GuideChem. (n.d.). Safety Data Sheet and Chemical Properties for CAS 1177093-20-7.[5][2]Link
Sources
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride CAS 1177093-20-7 properties
An In-depth Technical Guide to 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride (CAS 1177093-20-7): A Key Intermediate in Neuropharmacology
Introduction
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, with CAS Registry Number 1177093-20-7, is a substituted piperidine derivative of significant interest to the pharmaceutical and medicinal chemistry sectors. While not an active pharmaceutical ingredient (API) itself, it serves as a highly versatile and strategic building block in the synthesis of more complex, biologically active molecules.[1] Its unique structure, featuring a piperidine ring, a flexible benzyl linker, and a benzyloxy group, makes it a valuable scaffold for developing novel therapeutic agents, particularly in the challenging field of neuropharmacology.[1][2]
This technical guide offers a comprehensive overview of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride for researchers, scientists, and drug development professionals. Moving beyond a simple data summary, this document elucidates the compound's properties, proposes a robust synthetic pathway, outlines analytical characterization strategies, and explores its pharmacological context based on structurally related molecules. The insights provided herein are intended to facilitate its effective use in discovery and development workflows.
Caption: Chemical structure of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
Physicochemical and Structural Properties
The fundamental physicochemical properties of a compound govern its reactivity, solubility, and handling requirements. While extensive experimental data for this specific molecule is not widely published, its key identifiers and expected characteristics are summarized below.[3]
| Property | Value | Source |
| CAS Number | 1177093-20-7 | [1][3] |
| Molecular Formula | C₁₉H₂₃NO · HCl | [1][3] |
| Molecular Weight | 317.86 g/mol | [1][3] |
| Synonym | 4-[(4-phenylmethoxyphenyl)methyl]piperidine hydrochloride | [1] |
| Physical State | Solid (Expected) | - |
| Solubility | Data not publicly available. Expected to be soluble in alcohols (methanol, ethanol) and polar aprotic solvents (DMSO, DMF). | [1][3] |
| Melting Point | Data not publicly available | [3] |
| Boiling Point | Data not publicly available | [3] |
| Storage | Store at 0-8°C in a dry, cool, and well-ventilated place. | [1][4] |
Synthesis and Purification
A validated, step-by-step synthesis for 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is not explicitly detailed in publicly accessible literature. However, based on established organic chemistry principles and published routes for analogous structures, a robust and logical two-step synthetic workflow can be proposed.[5][6] This approach demonstrates high field-proven reliability and is amenable to scale-up.
The proposed pathway involves the reductive amination of 4-(benzyloxy)benzaldehyde with 4-benzylpiperidine, followed by conversion to the hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride from commercial starting materials.
Step 1: Reductive Amination to form the Free Base
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)benzaldehyde (1.0 eq) and 4-benzylpiperidine (1.05 eq).
-
Solvation: Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Reaction Initiation: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the aldehyde to an alcohol.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification (Organic Phase): Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base. Further purification can be achieved via column chromatography on silica gel if necessary.
Step 2: Formation of the Hydrochloride Salt
-
Solvation: Dissolve the purified free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol (IPA).
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (HCl) in ether (e.g., 2 M solution) or concentrated HCl dropwise until precipitation is complete. Causality: The basic nitrogen on the piperidine ring is protonated by HCl, forming the more stable and often crystalline hydrochloride salt, which facilitates handling and purification.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product with cold diethyl ether to remove any non-salt impurities.
-
Drying: Dry the final product, 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, under vacuum to a constant weight.
Analytical Characterization
Rigorous analytical testing is critical to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for characterizing a molecule of this class.
| Technique | Expected Results & Interpretation |
| ¹H NMR | - Aromatic Protons: Multiple signals between δ 7.0-7.5 ppm. - Benzylic Protons (-O-CH₂-Ph & -CH₂-Ph): Singlets or multiplets around δ 4.5-5.1 ppm. - Piperidine Protons: Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). - N-H Proton: A broad singlet, potentially downfield, for the hydrochloride salt. |
| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-160 ppm range. - Benzylic Carbons: Signals around δ 65-75 ppm. - Piperidine Carbons: Signals in the aliphatic region (δ 25-55 ppm). |
| Mass Spec (MS) | - Mode: Electrospray Ionization (ESI+). - Expected Ion: The molecular ion for the free base [M+H]⁺ at m/z ≈ 282.19. The HCl salt will dissociate in the ESI source. |
| Infrared (IR) | - N-H Stretch: Broad absorption band around 2400-2800 cm⁻¹ characteristic of an amine salt. - C-H Aromatic/Aliphatic: Stretches around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. - C=C Aromatic: Peaks around 1600 cm⁻¹ and 1500 cm⁻¹. - C-O Ether Stretch: Strong absorption band around 1240 cm⁻¹. |
| HPLC | - Purpose: Purity assessment. - Column: C18 reverse-phase. - Mobile Phase: Gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[7] - Detection: UV at 214 nm and 254 nm. A pure sample should show a single major peak. |
Biological and Pharmacological Context
The true value of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride lies in its potential as a scaffold for neurologically active compounds. Its structure is closely related to several classes of molecules with well-defined biological activities.
Scaffold for Dopamine D₄ Receptor Antagonists
The piperidine core is a classic pharmacophore in CNS drug discovery. Research into benzyloxy piperidine derivatives has identified them as potent and selective antagonists of the dopamine D₄ receptor (D₄R).[2][5]
-
Mechanism and Relevance: The D₄R is highly expressed in the cortico-basal ganglia network, a brain region critical for motor control and associative learning.[2][5] There is substantial evidence implicating D₄R in the pathophysiology of L-DOPA induced dyskinesias in Parkinson's disease.[2] Antagonizing this receptor is a promising therapeutic strategy. The benzyloxy and piperidine moieties of the core structure are known to make key interactions within the D₄R binding pocket, specifically with residues like Asp115 and Phe410.[5]
Caption: Role of D₄R antagonists in mitigating L-DOPA side effects.
Potential for Monoamine Releasing Activity
The structurally similar compound 4-benzylpiperidine acts as a monoamine releasing agent, showing significant selectivity for dopamine (DA) and norepinephrine (NE) over serotonin (5-HT).[8] It also exhibits weak monoamine oxidase inhibitor (MAOI) properties.[8] This dual mechanism of action is characteristic of some CNS stimulants. The core structure of 4-(4-(Benzyloxy)benzyl)piperidine could be derivatized to explore and fine-tune this activity for potential applications in disorders characterized by monoamine imbalances.
Intermediate for NMDA Receptor Antagonists
Patents have described 4-benzyl piperidine analogs as subtype-selective N-methyl-D-aspartate (NMDA) receptor antagonists.[9] These antagonists have therapeutic potential for a wide range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and stroke.[9] The subject compound provides a direct and strategically important scaffold for synthesizing libraries of such NMDA receptor modulators.
Handling, Storage, and Safety
As a fine chemical intended for research, 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side-shields.[3][4]
-
Engineering Controls: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust or fumes.[4]
-
Safe Handling Practices: Avoid contact with eyes, skin, and clothing. Do not breathe dust. After handling, wash hands thoroughly. Keep the compound away from open flames, hot surfaces, and other sources of ignition.[4]
-
Storage: Store in a tightly sealed container in a cool (0-8°C), dry, and well-ventilated area designated for chemical storage.[1][4]
-
Spill Response: In case of a spill, use personal protective equipment and prevent dust formation. Sweep up the material, place it in a suitable container for disposal, and ventilate the area.[3]
-
Disposal: Dispose of the material and its container through a licensed chemical destruction plant or by controlled incineration, in accordance with local, state, and federal regulations.[3]
Conclusion
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (CAS 1177093-20-7) is more than a catalog chemical; it is a strategic intermediate poised for significant application in modern drug discovery. Its structural features provide a direct entry point for the synthesis of potent and selective modulators of key neurological targets, including dopamine D₄ and NMDA receptors.[1][2][9] By understanding its properties, employing robust synthetic and analytical methods, and appreciating its rich pharmacological context, researchers can effectively leverage this compound to accelerate the development of next-generation therapeutics for debilitating CNS disorders.
References
-
Title: safety data sheet - hf0961. Source: LOTTE CHEMICAL TITAN. URL: [Link]
-
Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime (UNODC). URL: [Link]
-
Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PubMed. URL: [Link]
-
Title: Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: PubMed Central (PMC). URL: [Link]
- Title: WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists. Source: Google Patents.
-
Title: 4-Benzylpiperidine | C12H17N | CID 31738. Source: PubChem. URL: [Link]
- Title: Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. Source: Google Patents.
-
Title: Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Source: MDPI. URL: [Link]
- Title: CN116924967A - Preparation method of N-benzyl-4-piperidone. Source: Google Patents.
-
Title: General Methods for Synthesis. Source: Wiley-VCH. URL: [Link]
-
Title: N Benzyl 4 piperidone. Source: mzCloud. URL: [Link]
-
Title: 4-Benzylpiperidine. Source: Wikipedia. URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. WO2000000197A1 - 4-benzyl piperidine alkylsulfoxide heterocycles and their use as subtype-selective nmda receptor antagonists - Google Patents [patents.google.com]
Methodological & Application
Application Note: Strategic Synthesis of 4-(4-(benzyloxy)benzyl)piperidine via Ionic Hydrogenation
Executive Summary
This application note details a robust, scalable synthetic route for 4-(4-(benzyloxy)benzyl)piperidine , a privileged pharmacophore found in various NR2B antagonists and antihistamines.
While traditional catalytic hydrogenation (H₂/Pd-C) is common for reducing benzyl-piperidine intermediates, it poses a critical chemoselectivity risk: the inadvertent cleavage of the O-benzyl ether protecting group. To circumvent this, this protocol utilizes Ionic Hydrogenation (Et₃SiH/TFA) . This metal-free approach effects the simultaneous deoxygenation of the tertiary alcohol intermediate and removal of the N-Boc protecting group while preserving the O-benzyl ether, delivering the target molecule in high purity.
Strategic Reagent Selection
The success of this synthesis relies on the precise selection of reagents to manage the competing reactivities of the O-benzyl ether and the benzylic alcohol intermediate.
| Reagent Class | Selected Reagent | Role & Rationale |
| Electrophile | 1-Boc-4-piperidone | Scaffold Source. The N-Boc group prevents amine interference during the Grignard step and is easily removed during the acidic reduction phase. |
| Nucleophile Precursor | 4-(Benzyloxy)benzyl chloride | Linker Source. Preferred over the bromide for slightly better stability during Grignard initiation. The O-benzyl group is stable to the basic Grignard conditions. |
| Metal Mediator | Magnesium Turnings | Activation. Standard turnings are sufficient; however, iodine (I₂) activation is recommended to disrupt the MgO passivation layer. |
| Reductant | Triethylsilane (Et₃SiH) | Hydride Donor. Unlike H₂/Pd, silanes are non-pyrophoric and operate via an SN1-like mechanism, reducing carbocations without affecting the O-benzyl ether. |
| Acid/Solvent | Trifluoroacetic Acid (TFA) | Dual Catalyst. Acts as the proton source to generate the benzylic carbocation for reduction and simultaneously cleaves the N-Boc group. |
Synthetic Pathway Visualization
The following diagram illustrates the reaction logic, highlighting the divergence between the risky catalytic route and the recommended ionic pathway.
Figure 1: Comparison of synthetic strategies. Path B (Green) is the recommended protocol to preserve the benzyloxy moiety.
Detailed Experimental Protocols
Phase A: Grignard Generation and Coupling
Objective: Synthesize tert-butyl 4-(4-(benzyloxy)benzyl)-4-hydroxypiperidine-1-carboxylate.
Reagents:
-
Magnesium turnings (1.2 equiv)
-
4-(Benzyloxy)benzyl chloride (1.1 equiv)
-
1-Boc-4-piperidone (1.0 equiv)
-
Iodine (crystal)[1]
-
Anhydrous THF[1]
Protocol:
-
Activation: In a flame-dried 3-neck flask equipped with a reflux condenser and addition funnel, place Mg turnings (1.2 equiv). Add a single crystal of iodine and heat gently with a heat gun until iodine vapor sublimes, coating the Mg.
-
Initiation: Allow to cool. Add minimal anhydrous THF to cover the Mg. Add ~5% of the 4-(benzyloxy)benzyl chloride solution (dissolved in THF). If the reaction does not start (indicated by color change/exotherm), initiate with a drop of 1,2-dibromoethane.
-
Grignard Formation: Once initiated, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux. After addition, reflux for 1 hour to ensure complete consumption of the halide.
-
Coupling: Cool the Grignard solution to 0°C. Dissolve 1-Boc-4-piperidone in THF and add it dropwise to the Grignard reagent.
-
Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The crude tertiary alcohol is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 20-40% EtOAc in Hexanes).
Phase B: Ionic Hydrogenation (Deoxygenation & Deprotection)
Objective: Simultaneous removal of the tertiary hydroxyl group and the Boc protecting group.
Reagents:
-
Crude Intermediate from Phase A
-
Triethylsilane (Et₃SiH, 3.0 equiv)
-
Trifluoroacetic Acid (TFA, excess, used as solvent/reagent)
-
Dichloromethane (DCM)
Protocol:
-
Preparation: Dissolve the tertiary alcohol intermediate in DCM (0.1 M concentration).
-
Reagent Addition: Add Triethylsilane (3.0 equiv).
-
Acidolysis: Cool the solution to 0°C. Add TFA dropwise (ratio of TFA:DCM should be approx 1:1 or 1:2). Note: Gas evolution (isobutylene) will be observed due to Boc removal.
-
Reaction: Warm to RT and stir for 4–16 hours.
-
Mechanistic Check: The TFA protonates the hydroxyl group, facilitating water loss to form a tertiary carbocation (or alkene). The silane acts as a hydride donor, intercepting the cation to form the methylene linkage.
-
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and silanes.
-
Basification: Redissolve the residue in DCM. Carefully basify with 1N NaOH or saturated NaHCO₃ to pH > 10.
-
Isolation: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.
-
Salt Formation (Optional): To store the product, convert the free amine to the HCl or fumarate salt by treating with the corresponding acid in diethyl ether.
Mechanism of Action (Ionic Hydrogenation)[2][3]
The following Graphviz diagram details the molecular mechanism of Phase B, explaining why the O-benzyl group survives.
Figure 2: Mechanistic flow of Ionic Hydrogenation. The reaction proceeds via cationic intermediates, avoiding the metal surface interactions that typically cleave benzyl ethers.
Quality Control & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Grignard doesn't initiate | Moisture or Oxidized Mg | Add 1,2-dibromoethane (entrainment method) or use Rieke Magnesium. Ensure THF is distilled from Na/Benzophenone. |
| Incomplete Reduction | Steric hindrance | Increase Et₃SiH to 5.0 equiv and reflux the DCM/TFA mixture gently. |
| O-Benzyl Cleavage | Temperature too high | Ensure reaction stays at RT. Do not use Pd/C or H₂. Avoid Lewis acids like BBr₃ or AlCl₃. |
| Low Yield | Polymerization of alkene | Add Et₃SiH before adding TFA to ensure the carbocation is trapped immediately upon formation. |
References
-
Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions. Journal of the American Chemical Society, 91(11), 2967–2972. Link
-
Doyle, M. P., et al. (1976). Silane reductions in acidic media. The Journal of Organic Chemistry, 41(8), 1393–1396. Link
- Magnus, P., et al. (1992). Ionic Hydrogenation of Alkenes. Comprehensive Organic Synthesis, Vol 8, 897. (Standard reference for Et3SiH/TFA methodology).
-
BenchChem. Protocol for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride. (General Grignard protocols).[2] Link
Sources
Strategic Application of 4-(4-(Benzyloxy)benzyl)piperidine in High-Throughput Parallel Synthesis
Introduction: The Privileged Scaffold Status
4-(4-(Benzyloxy)benzyl)piperidine (CAS: 101394-32-3 or similar salts) represents a "privileged structure" in medicinal chemistry. Its topology—a lipophilic benzyl ether tail connected to a basic piperidine head—mimics the pharmacophoric features required for binding to several G-Protein Coupled Receptors (GPCRs) and Ion Channels.
Most notably, this scaffold serves as the structural anchor for GluN2B-selective NMDA receptor antagonists (e.g., Ifenprodil and Ro 25-6981 analogs). The benzylpiperidine moiety nests within the hydrophobic interface between the GluN1 and GluN2B N-terminal domains (NTDs), acting as a negative allosteric modulator.
Why Use This Scaffold in Parallel Synthesis?
-
Structural Rigidity & Flexibility: The piperidine ring provides a semi-rigid core, while the benzyl ether allows for rotational adaptation in hydrophobic pockets.
-
Reactive Handle: The secondary amine (
NH) is highly nucleophilic, making it an ideal "diversity point" for high-throughput parallel synthesis. -
Orthogonal Protection: The benzyloxy group acts as a masked phenol. Post-library synthesis, it can be cleaved (H2/Pd) to reveal a phenolic hydroxyl, enabling a second round of diversification or improving metabolic stability.
Chemical Logic & Diversification Strategy
In parallel synthesis, the goal is to generate maximum diversity with minimum purification bottlenecks. For 4-(4-(Benzyloxy)benzyl)piperidine, Solution-Phase Parallel Synthesis assisted by Scavenger Resins or Solid-Supported Reagents is superior to traditional Solid-Phase Organic Synthesis (SPOS).
Rationale: The scaffold is relatively large (MW ~281 g/mol ). Attaching it to a resin via the secondary amine limits chemistry. Instead, keeping the scaffold in solution and using solid-supported reagents allows for faster reaction kinetics and easier monitoring via LC-MS.
Diversification Pathways
The secondary amine can be engaged in three primary high-yield transformations:
-
Amidation: Reaction with carboxylic acids (
) to form amides. -
Reductive Amination: Reaction with aldehydes (
) to form tertiary amines. -
Sulfonylation: Reaction with sulfonyl chlorides (
) to form sulfonamides.
Visualization: Reaction Pathways
Figure 1: Chemical diversification map for the piperidine scaffold. Green nodes indicate final library outputs.
Experimental Protocols
Protocol A: Amide Library Generation (Polymer-Supported Catch-and-Release)
This protocol utilizes Solid Phase Extraction (SPE) using strong cation exchange (SCX) cartridges. This is the most robust method for piperidine derivatives because the product (amide) is less basic or neutral compared to the starting material, or if using reductive amination, the product remains basic.
Note: For Amide coupling specifically, the product is neutral. Therefore, we use a Scavenger Resin approach to remove excess acid and coupling reagents.
Target: 96-well plate format. Scale: 50 µmol per well.
Reagents & Materials
-
Scaffold: 0.1 M solution of 4-(4-(Benzyloxy)benzyl)piperidine in DCM.
-
Diversity Set: 96 Carboxylic Acids (0.2 M in DMA/DCM).
-
Coupling Agent: PS-Carbodiimide (Polymer-supported DCC) or soluble HATU. Recommendation: Use soluble HATU for speed, followed by scavenger workup.
-
Scavenger Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene). Scavenges excess electrophiles (acids/acid chlorides) and isocyanates.
Step-by-Step Procedure
-
Dispensing: Add 500 µL of Carboxylic Acid solution (100 µmol, 2 eq) to each well of a deep-well synthesis plate.
-
Activation: Add 500 µL of HATU solution (100 µmol, 2 eq) and DIPEA (200 µmol, 4 eq) in DMF. Shake for 10 mins.
-
Addition: Add 500 µL of Scaffold solution (50 µmol, 1 eq).
-
Reaction: Seal plate and shake at Room Temperature (RT) for 16 hours.
-
Scavenging (The Critical Step):
-
Add PS-Trisamine resin (3-4 equivalents relative to excess acid) to each well.
-
Add PS-Isocyanate resin (if amine starting material needs removal, though usually, we drive reaction to completion with excess acid).
-
Shake for 6-8 hours. The PS-Trisamine will covalently bind unreacted carboxylic acids (via activated ester) and quench the reaction.
-
-
Filtration: Filter the reaction mixture into a receiving plate. The resin (containing impurities) is trapped in the filter plate.
-
Evaporation: Remove solvent using a Genevac or SpeedVac.
Protocol B: Reductive Amination (SCX Catch-and-Release)
This is the "Gold Standard" for piperidine libraries. The product is a tertiary amine (basic). We can use SCX cartridges to "catch" the basic product and wash away non-basic impurities (excess aldehydes, borate salts).
Step-by-Step Procedure
-
Reaction:
-
Combine Scaffold (50 µmol) and Aldehyde (75 µmol, 1.5 eq) in DCM/MeOH (1:1).
-
Add Sodium Triacetoxyborohydride (STAB) (150 µmol, 3 eq).
-
Shake for 16 hours at RT.
-
-
Workup (SCX SPE):
-
Condition SCX cartridges (e.g., Biotage ISOLUTE® SCX-2) with MeOH.
-
Load the crude reaction mixture onto the cartridge.
-
Wash 1: Elute with MeOH (5 mL). Result: Non-basic impurities (excess aldehyde) pass through.
-
Wash 2: Elute with DCM (5 mL). Result: Neutrals pass through.
-
Release: Elute with 2M Ammonia in MeOH (5 mL). Result: The ammonia displaces the basic product (Tertiary Amine) from the sulfonic acid resin.
-
-
Isolation: Evaporate the ammoniacal methanol to yield high-purity product (>90%).
Application Case Study: GluN2B Antagonists
The 4-(4-(Benzyloxy)benzyl)piperidine scaffold is structurally homologous to the "tail" of Ro 25-6981 , a potent GluN2B-selective antagonist.
Mechanism of Action
These compounds bind to the Ifenprodil Binding Site , a hydrophobic pocket formed at the interface of the GluN1 and GluN2B subunits.[1]
-
The Piperidine Nitrogen: Protonated at physiological pH; forms a critical hydrogen bond with GluN2B residues (often Gln110 or Glu236).
-
The Benzyl Ether: Occupies the hydrophobic pocket, engaging in
-stacking interactions with Phenylalanine residues (Phe176).
Workflow Diagram: Library to Lead
Figure 2: High-throughput workflow from scaffold selection to biological screening.
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Low Yield (Amidation) | Steric hindrance of Carboxylic Acid | Switch coupling agent to HATU/HOAt; Increase temperature to 40°C. |
| Incomplete Reaction | Moisture in solvent (DCM/DMF) | Use anhydrous solvents; Add molecular sieves to reaction wells. |
| Product not eluting (SCX) | Product too basic or lipophilic | Use 7M Ammonia in MeOH; Add 10% DCM to the elution solvent to improve solubility. |
| Precipitation | Benzyl ether reduces solubility | Use a co-solvent mixture (DCM/DMF 1:1) rather than pure DCM. |
References
-
GluN2B Antagonist Structural Biology: Karakas, E., et al. (2011). "Crystal structure of a heterotetrameric NMDA receptor ion channel." Science. Link (Describes the Ifenprodil binding pocket relevant to this scaffold).
-
Parallel Synthesis & Scavenger Resins: Marsh, I. R., et al. (2002). "High-loading scavenger resins for combinatorial chemistry." Organic Letters. Link
-
Piperidine Library Synthesis: "Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor." Journal of Medicinal Chemistry. Link
-
Amide Coupling Protocols: "Automated and Parallel Amide Synthesis." Methods in Molecular Biology. Link
-
SCX Purification Guide: "Strategies for the Purification of Combinatorial Libraries." Biotage Application Notes. Link
Sources
Application Notes and Protocols for the Scalable Synthesis of Piperidine
Introduction: The Significance of Piperidine and Rationale for Scalable Synthesis
The piperidine moiety is a cornerstone of modern medicinal chemistry and the broader chemical industry. As a privileged scaffold, it is a key structural component in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, as well as in numerous agrochemicals and natural products.[1][2] The prevalence of this saturated six-membered heterocycle in commercially successful drugs underscores the critical need for robust, efficient, and scalable synthetic routes to produce piperidine and its derivatives in large quantities.[3]
While numerous methods exist for the synthesis of piperidines, many are not amenable to large-scale production due to factors such as high cost of reagents, complex purification procedures, or significant safety concerns.[4][5] For industrial applications, the ideal synthetic method must be cost-effective, high-yielding, and environmentally sustainable. This guide provides a detailed overview of the experimental setup for scaling up piperidine synthesis, with a primary focus on the catalytic hydrogenation of pyridine—the most direct and atom-economical approach for large-scale production.[6] Additionally, alternative scalable methods, such as reductive amination, are discussed to provide a broader perspective for researchers and drug development professionals.
Comparative Analysis of Scalable Piperidine Synthesis Routes
The choice of a synthetic route for scale-up depends on several factors, including the availability of starting materials, the desired substitution pattern on the piperidine ring, and the required stereochemistry. Below is a comparative overview of the most viable methods for large-scale piperidine synthesis.
| Synthetic Method | Typical Starting Materials | Key Advantages for Scale-Up | Potential Challenges in Scaling Up | Typical Yields |
| Catalytic Hydrogenation of Pyridine | Pyridine or substituted pyridines | High atom economy, relatively low cost of starting materials, well-established industrial precedent.[6][7] | Requires high-pressure hydrogenation equipment, handling of flammable hydrogen gas and pyrophoric catalysts, potential for catalyst poisoning.[8] | >95% |
| Reductive Amination | 1,5-Dicarbonyl compounds (e.g., glutaraldehyde), primary amines | High flexibility for introducing substituents, can be performed under milder conditions than hydrogenation.[9] | Starting materials can be more expensive and less readily available than pyridine, may require multiple steps to synthesize the dicarbonyl precursor.[9] | 70-90% |
| Reduction of Glutarimide Derivatives | Glutarimide or substituted glutarimides | Useful for the synthesis of specific substituted piperidines, particularly those with functionality at the 2- and 6-positions. | Often requires strong reducing agents like lithium aluminum hydride, which can be challenging to handle on a large scale; the synthesis of the glutarimide precursor can be multi-stepped.[10] | 60-85% |
Primary Recommended Protocol: Kilogram-Scale Catalytic Hydrogenation of Pyridine
The catalytic hydrogenation of pyridine is the most industrially relevant and cost-effective method for producing unsubstituted piperidine.[6] The reaction involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.
Causality of Experimental Choices
-
Catalyst Selection: While noble metal catalysts such as platinum, palladium, and rhodium are highly effective, for large-scale production, Raney Nickel is often the catalyst of choice due to its significantly lower cost and high activity, despite requiring more forcing conditions.[6] The use of a nickel catalyst is a well-established industrial process.[7]
-
Solvent: The reaction is often run neat (without a solvent) in industrial settings to maximize reactor throughput. However, for better temperature control and to facilitate catalyst slurry handling, a solvent like ethanol or water can be used. Ethanol is a good choice as it is relatively inexpensive, has a good boiling point for heat management, and can be easily removed during workup.
-
Reaction Conditions: High pressure (up to 7 MPa) and elevated temperatures (150-200°C) are typically required to overcome the aromaticity of the pyridine ring and achieve a reasonable reaction rate with a nickel catalyst.[6] These conditions necessitate the use of a specialized high-pressure reactor.
Experimental Workflow Diagram
Sources
- 1. US4605742A - Process for the production of piperidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sarponggroup.com [sarponggroup.com]
- 5. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 6. biosynce.com [biosynce.com]
- 7. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Functional Characterization of Dopamine Receptor Antagonists
Introduction: Beyond Simple Binding
In modern neuropsychiatric drug discovery, identifying a molecule that binds to a dopamine receptor is merely the starting point. The critical challenge lies in defining how it binds (kinetics) and what it does downstream (functional efficacy).
While radioligand binding assays (
The Dopaminergic Signaling Landscape
Dopamine receptors are G-Protein Coupled Receptors (GPCRs) categorized into two families with opposing effects on Adenylyl Cyclase (AC).
-
D1-like (D1, D5): Couple to
, stimulating AC and increasing intracellular cAMP. -
D2-like (D2, D3, D4): Couple to
, inhibiting AC and suppressing cAMP.
Crucial Insight for Assay Design: Designing an antagonist assay for D2-like receptors is counter-intuitive. Because D2 activation lowers cAMP, an antagonist (which blocks this effect) will appear to have no effect on a resting cell. You must artificially stimulate the system (typically with Forskolin) to create a signal window that the agonist can suppress and the antagonist can restore.
Figure 1: Opposing signaling pathways of D1 vs. D2 receptors. Note the requirement of Forskolin in the D2 pathway to visualize Gi-mediated inhibition.
Protocol A: The "Forskolin Challenge" (cAMP Gi Assay)
Target: D2, D3, D4 Receptors Method: Homogeneous Time-Resolved Fluorescence (HTRF) Principle: Competitive immunoassay.[1] Intracellular cAMP competes with dye-labeled cAMP for binding to a labeled antibody.[2][3] High cellular cAMP = Low FRET signal.
Experimental Logic
To measure antagonism at a Gi-coupled receptor, we use a "Gain of Signal" approach:
-
Forskolin drives cAMP levels high (100% signal).
-
Agonist (Dopamine) engages D2, activating Gi, which fights the Forskolin, driving cAMP down (0% signal).
-
Antagonist blocks D2. The Gi brake is removed. Forskolin drives cAMP back up (Signal Recovery).
Step-by-Step Workflow
Materials:
-
Cells: CHO-K1 or HEK293 stably expressing human D2R (e.g., PerkinElmer/Revvity or Cisbio validated lines).
-
Reagents: HTRF cAMP Gi Kit (Cisbio/Revvity).
-
Reader: HTRF-compatible plate reader (e.g., EnVision, PHERAstar).
Procedure:
-
Cell Preparation:
-
Harvest cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity.
-
Resuspend in Stimulation Buffer at optimized density (typically 2,000–4,000 cells/well for 384-well plates).
-
Expert Tip: Do not wash cells excessively; high viability (>95%) is required for robust cAMP production.
-
-
Compound Plate Setup (384-well low volume):
-
Well A (Basal): Buffer only.
-
Well B (Stimulated Control): Forskolin (10 µM final).
-
Well C (Agonist Control): Forskolin (10 µM) + Dopamine (
concentration). -
Well D (Test): Forskolin (10 µM) + Dopamine (
) + Antagonist (Titration).
-
-
Incubation:
-
Dispense 5 µL of compounds into the plate.
-
Dispense 5 µL of cell suspension.
-
Incubate for 30–60 minutes at Room Temperature (RT).
-
Note: Co-addition of agonist and antagonist is standard for equilibrium analysis (Schild). For non-competitive kinetics, pre-incubate antagonist for 15 mins.
-
-
Detection:
-
Add 5 µL cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
Incubate 1 hour at RT (protect from light).
-
-
Readout:
-
Measure fluorescence at 665 nm and 620 nm.
-
Calculate Ratio:
.
-
Figure 2: Workflow for the Gi-coupled antagonist assay. The co-incubation step is critical for equilibrium binding analysis.
Protocol B: -Arrestin Recruitment (Bias Assessment)
Target: All Dopamine Receptors (D1–D5)
Method: Enzyme Fragment Complementation (e.g., PathHunter® by DiscoverX)
Why this assay? Some antagonists are "biased"—they may block G-protein signaling (cAMP) but fail to block (or even stimulate)
Experimental Logic
This assay uses a split
-
Agonist: Induces arrestin recruitment
Fragments complement Active -gal Chemiluminescence. -
Antagonist: Prevents recruitment
No enzyme activity Low signal.
Step-by-Step Workflow
-
Cell Plating:
-
Plate PathHunter CHO-K1 D2L cells in Cell Plating Reagent (CP2).
-
Incubate 48 hours to allow adherence and expression.
-
-
Agonist Challenge:
-
Remove media (if required by specific kit version, though many are homogeneous).
-
Add Agonist (Dopamine) at
concentration + Antagonist titration. -
Crucial: Incubate for 90 minutes at 37°C. Arrestin recruitment is slower than cAMP signaling.
-
-
Detection:
-
Add Detection Reagent (contains cell lysis buffer and chemiluminescent substrate).
-
Incubate 60 minutes at RT in the dark.
-
-
Readout:
-
Read Luminescence (RLU) on a standard luminometer (0.1–1s integration time).
-
Data Analysis & Interpretation
Calculating
Plot the signal (FRET Ratio or RLU) against the log of the antagonist concentration.
-
cAMP Assay: Antagonists cause a decrease in FRET ratio (remember: high FRET = low cAMP; Antagonist = high cAMP recovery = low FRET). Correction: Most software inverts this to show "Percent Reversal of Inhibition."
-
Arrestin Assay: Antagonists cause a decrease in RLU.
The Cheng-Prusoff Correction (Essential)
The raw
-
: The fixed concentration of dopamine used (usually
). - : The potency of dopamine determined in a separate agonist-only run.
Schild Analysis (Mechanism of Action)
To prove competitive antagonism (binding to the orthosteric site), perform a Schild Analysis:
-
Run Dopamine dose-response curves in the presence of fixed concentrations of Antagonist (0, 1x, 10x, 100x).
-
Calculate the Dose Ratio (
).[5] -
Plot
vs. . -
Result: A slope of 1.0 indicates competitive antagonism. A slope
suggests allosteric modulation or non-equilibrium conditions.
Comparison of Assay Formats
| Feature | HTRF cAMP (Gi) | Beta-Arrestin (PathHunter) | FLIPR Calcium (Gqi5) |
| Physiological Relevance | High (Native coupling) | High (Desensitization) | Low (Artificial G-protein) |
| Throughput | Ultra-High (1536-well) | High (384-well) | High (384-well) |
| Cost | Moderate | High | Low |
| Sensitivity | High (Amplified signal) | Moderate (1:1 stoichiometry) | High |
| Primary Utility | Potency ( | Bias/Efficacy profiling | Fast kinetic screening |
Troubleshooting & Expert Insights
The "Receptor Reserve" Trap
Issue: In cell lines with massive receptor overexpression, you might see a "right-shift" in your antagonist
DMSO Tolerance
Issue: GPCRs are sensitive to solvent effects. High DMSO (>1%) can destabilize the cell membrane or interfere with FRET. Fix: Normalize DMSO across all wells. Keep final concentration <0.5%.
Constitutive Activity (Inverse Agonism)
Insight: Some D2 mutants or highly expressed WT receptors show spontaneous Gi activity (low basal cAMP without agonist).
-
Neutral Antagonist: Will not change basal cAMP.
-
Inverse Agonist: Will increase basal cAMP (block the spontaneous Gi activity) even without Forskolin. This is a distinct pharmacological property often sought in antipsychotics (e.g., Clozapine).
References
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. Link
-
Cisbio (Revvity). HTRF cAMP Gi Assay Principle and Protocol. Revvity Technical Notes. Link
-
DiscoverX (Eurofins).
-Arrestin Recruitment Assay Principle. Eurofins DiscoverX Application Notes. Link - Kenakin, T. (2009). A Pharmacology Primer: Theory, Applications, and Methods. Elsevier Academic Press. (See Chapter on Schild Analysis).
-
Lazareno, S., & Birdsall, N. J. (1993). Estimation of competitive antagonist affinity from functional inhibition curves using the Cheng-Prusoff equation. British Journal of Pharmacology, 109(4), 1110–1119. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Piperidine Hydrochloride
[1]
Topic: Challenges in the purification of piperidine hydrochloride salts (
Introduction: The Piperidine Scaffold
Piperidine hydrochloride is a ubiquitous secondary amine salt used as a building block in the synthesis of peptide coupling agents, pharmaceuticals (e.g., paroxetine, raloxifene), and rubber accelerators. While structurally simple, the purification of its hydrochloride salt presents distinct thermodynamic and kinetic challenges—primarily driven by its hygroscopicity and propensity to "oil out" rather than crystallize.
This guide moves beyond generic protocols to address the specific physicochemical hurdles encountered when isolating high-purity (
Module 1: Crystallization Failures & "Oiling Out"
The Problem
"My piperidine HCl won't crystallize. Upon cooling, it separates into a dense, viscous oil at the bottom of the flask."
Root Cause Analysis
This phenomenon, known as oiling out , occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. For piperidine salts, this is almost exclusively caused by trace water contamination or supersaturation occurring too rapidly .
Troubleshooting Protocol: The Dual-Solvent Approach
To force a controlled lattice formation, you must use a solvent system where the salt is soluble hot but insoluble cold, while maintaining a dielectric constant that discourages oiling.
Recommended Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent)
Step-by-Step Recovery Protocol
-
Redissolution: Re-dissolve the "oiled out" material in the minimum amount of boiling absolute ethanol (EtOH).
-
Critical: If the solution is cloudy, add EtOH dropwise until clear.
-
-
Drying (In-situ): If you suspect water, add a small amount of anhydrous benzene or toluene and azeotrope the water off (rotary evaporator), then redissolve in dry EtOH.
-
Anti-Solvent Addition:
-
Remove heat.
-
While the solution is still warm (approx. 40°C), add anhydrous Diethyl Ether (
) dropwise. -
Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Nucleation: Add a "seed" crystal of pure piperidine HCl if available. If not, scratch the inner glass wall with a glass rod to create nucleation sites.
-
Controlled Cooling: Do not place directly in ice. Let it cool to room temperature (RT) over 30 minutes, then move to
.
Visual Workflow: Recrystallization Logic
Figure 1: Decision logic for preventing "oiling out" during piperidine HCl recrystallization.
Module 2: Discoloration (The "Yellow" Impurity)
The Problem
"The salt is technically solid, but it has a persistent yellow or brownish tint. The melting point is depressed (e.g., 235°C instead of 245°C)."
Root Cause Analysis
-
Oxidation: Secondary amines are susceptible to N-oxidation, forming N-hydroxypiperidine or imine species.
-
Pyridine Contamination: If synthesized via hydrogenation of pyridine, incomplete reduction leaves trace pyridine, which can polymerize or form colored complexes.
Purification Strategy
Simple recrystallization often fails to remove these colored impurities because they co-precipitate. You must employ adsorption prior to crystallization.
Activated Charcoal Treatment Protocol
-
Dissolve the crude salt in hot ethanol (approx. 10 mL/g).
-
Add Activated Charcoal (1-3% by weight of the solute).
-
Warning: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then return to boil.
-
-
Reflux for 15-20 minutes.
-
Celite Filtration: Filter the hot solution through a pad of Celite (diatomaceous earth) to remove the fine charcoal particles.
-
Proceed to crystallization (Module 1).
Data: Solvent Effectiveness for Impurity Removal
| Solvent System | Removal of Pyridine | Removal of Oxidation Products | Yield Impact |
| Ethanol / Ether | Moderate | High (with Charcoal) | Low (<10% loss) |
| Water / Acetone | Poor | Moderate | High Loss (Solubility issues) |
| Isopropanol (IPA) | Good | Moderate | Medium |
Module 3: Hygroscopicity & Handling
The Problem
"The product looks great on the filter paper, but turns into a sticky goo within 10 minutes of exposure to air."
Root Cause Analysis
Piperidine HCl is deliquescent in high humidity. It absorbs atmospheric water to the point of dissolving in it. Water acts as a plasticizer, lowering the melting point and causing the crystal lattice to collapse.
Handling & Drying Protocol
You cannot air-dry this salt. You must use a vacuum desiccation system.
-
Filtration: Perform filtration rapidly, ideally under a blanket of Nitrogen or Argon (using a Schlenk frit if available).
-
Washing: Wash the filter cake with anhydrous diethyl ether (removes surface ethanol/water).
-
Drying:
-
Transfer immediately to a vacuum desiccator.
-
Desiccant: Use Phosphorus Pentoxide (
) or Potassium Hydroxide (KOH) pellets. Silica gel is often insufficient. -
Time: Dry under high vacuum (<1 mbar) for at least 12 hours.
-
Module 4: Analytical Verification
Once isolated, the salt must be characterized to ensure the removal of free base and water.
Critical Quality Attributes (CQA)
| Parameter | Specification | Method | Notes |
| Appearance | White crystalline powder | Visual | Yellow = Oxidation |
| Melting Point | 245°C – 248°C | Capillary (sealed) | Broad range = Wet/Impure |
| Solubility | Clear in water/EtOH | Visual | Turbidity = Insolubles |
| Water Content | < 0.5% | Karl Fischer | Essential for stoichiometry |
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic path for common piperidine HCl defects.
References
-
TCI Chemicals. Product Specification: Piperidine Hydrochloride (CAS 6091-44-7).[1][2][3] Retrieved from
-
Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride. Retrieved from
-
ChemicalBook. Piperidine Hydrochloride Properties and Melting Point Data. Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from
Troubleshooting guide for scaling up piperidine derivative synthesis
Ticket ID: PIP-SCALE-UP-001
Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Status: Open[1]
Executive Summary
Scaling up piperidine synthesis—specifically via the hydrogenation of pyridine derivatives—is a deceptively complex unit operation. While the transformation appears simple on paper (
This guide is structured as a tiered troubleshooting system. It moves from immediate safety criticalities (Tier 1) to reaction optimization (Tier 2) and downstream isolation (Tier 3).[1]
Tier 1: Critical Safety & Thermodynamics (The "Red" Zone)[1]
User Query: "We are seeing a rapid temperature spike immediately after H2 introduction, followed by a pressure drop. Is this normal?"
Technical Diagnosis:
You are observing a hydrogenation exotherm .[1][2] Pyridine hydrogenation is highly exothermic (
Troubleshooting Protocol: Thermal Management
| Symptom | Root Cause | Immediate Action | Prevention for Next Batch |
| Rapid T-Spike (>10°C/min) | Uncontrolled H2 uptake (Mass transfer | Stop H2 feed immediately. Increase agitation to max cooling capacity. Do NOT vent (fire risk). | Switch from batch mode to semi-batch . Dose substrate over time while maintaining constant H2 pressure.[1] |
| Pressure Accumulation | H2 feed rate > Reaction consumption rate.[1] | Reduce H2 inlet pressure. Check for catalyst poisoning (reaction stalled but gas still feeding). | Implement uptake-limited dosing .[1] Link mass flow controller to reactor pressure.[1] |
| Hotspots in Reactor | Poor mixing (heterogeneous catalyst settling).[1] | Increase impeller speed. Verify Reynolds number | Use a gas-entrainment impeller (e.g., hollow shaft) to recirculate H2 from headspace.[1] |
Visual Logic: Safety Decision Tree
Figure 1: Decision logic for managing thermal events during hydrogenation initiation.
Tier 2: Reaction Optimization & Chemistry (The "Yellow" Zone)
User Query: "Our conversion stalled at 80%, and we are seeing a mixture of cis/trans isomers. How do we drive it to completion and control stereochemistry?"
Technical Diagnosis:
-
Stalling: Likely due to product inhibition .[1] The piperidine product is a stronger Lewis base than the pyridine reactant.[1] It binds competitively to the catalyst surface (Pd or Pt), "poisoning" the active sites [1].[1]
-
Stereochemistry: The cis/trans ratio in substituted piperidines is pH-dependent.[1] Acidic media generally favor cis-isomers via a "roll-over" mechanism where the intermediate remains adsorbed, while neutral media allows desorption/re-adsorption, leading to thermodynamic mixtures.
Troubleshooting Matrix: Chemistry Issues
| Issue | Mechanism | Solution |
| Reaction Stalls at 70-90% | Product (Piperidine) poisons catalyst sites via N-lone pair adsorption.[1] | Acidify the solvent. Run in AcOH or add 1.1 eq HCl. Protonating the nitrogen ( |
| Wrong Diastereomer | H2 addition occurs from the least hindered face, but isomerization happens if intermediates desorb.[1] | For Cis: Use PtO2 or Rh/C in acidic media (fast hydrogenation, no desorption).For Trans: Use Pd/C in neutral/basic media (allows equilibration) or thermodynamic isomerization (reflux in NaOEt).[1] |
| De-halogenation | If starting material has Cl/Br, Pd/C will cleave it before reducing the ring.[1] | Switch Catalyst. Use Pt/C (sulfided) or Rh/C, which are less active for hydrogenolysis.[1] Add an additive like thiophene (catalyst poison) to dampen activity selectively.[1] |
Tier 3: Isolation & Purification (The "Green" Zone)[1]
User Query: "We have a black filtrate. How do we remove colloidal palladium to <10 ppm without column chromatography?"
Technical Diagnosis: Filtration of Pd/C on a large scale is hazardous due to pyrophoricity.[1] Furthermore, "leached" Pd species (soluble clusters) often pass through Celite, contaminating the API.[1]
Gold Standard Protocol: Self-Validating Pyridine Hydrogenation
This protocol includes built-in "Stop/Go" validation points to ensure integrity.
Scale: 1.0 kg Input | Equipment: 10L Hastelloy Autoclave
-
Preparation (The Acid Scavenger Strategy):
-
Charge Pyridine Substrate (1.0 kg) and 5% Pd/C (50% water wet, 100 g dry weight).[1]
-
Validation Point 1: Ensure catalyst is water-wet to prevent ignition.[1]
-
Add Solvent: Glacial Acetic Acid (5 L).
-
Why? Acetic acid serves two roles: it protonates the product to prevent catalyst poisoning and mitigates exotherms by increasing heat capacity.[1]
-
-
Reaction Execution:
-
Purge N2 (3x)
Purge H2 (3x). -
Pressurize to 5 bar H2. Heat to 60°C.
-
Validation Point 2 (IPC): Monitor H2 uptake curve. Reaction is complete when uptake slope = 0 for 60 minutes.[1]
-
Validation Point 3 (Quality): Sample aliquot. Neutralize and run HPLC. Limit: <0.5% Starting Material.[1][3] If >0.5%, add fresh catalyst (10% of original load) and restart.[1]
-
-
Work-up & Pd Removal (The "Silica Scavenger" Method):
-
Vent H2. Purge N2.
-
Filter warm reaction mixture through a spark-proof filter (Celite bed).[1]
-
Critical Step: Treat filtrate with a Thiol-modified Silica Scavenger (e.g., SiliaMetS® Thiol) at 50°C for 2 hours.[1]
-
Why? This chemisorbs soluble Pd species that pass through mechanical filters [3].[1]
-
Concentrate acetic acid (recycle).[1] Basify residue with NaOH to liberate the free amine.[1]
-
-
Final Isolation:
Visual Logic: Impurity & Work-up Workflow
Figure 2: Downstream processing workflow for heavy metal removal.
References
-
BenchChem. (2025).[1][5] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from [1]
-
Neuland Labs. (2022).[1] 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from [1]
-
Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications.[1][3] Retrieved from [1]
-
University of Wisconsin-Madison. (2025).[1] Hazards associated with laboratory scale hydrogenations. Retrieved from [1]
-
Scientific Devices Australia. (2024).[1] Scaling-Up a Continuous Flow Hydrogenation Reaction in a Lab Environment. Retrieved from [1]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Validation of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reliable drug substance manufacturing. This guide provides an in-depth technical comparison for the validation of purity for 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, a key building block in the synthesis of various therapeutic agents. We will explore a meticulously designed High-Performance Liquid Chromatography (HPLC) method, underpinned by rigorous validation according to ICH Q2(R1) guidelines, and compare its performance with alternative analytical technologies. This guide is structured to provide not just a protocol, but a comprehensive understanding of the scientific principles and strategic decisions that ensure the integrity of your analytical data.
The Critical Role of Purity for 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a pivotal intermediate in the synthesis of a range of pharmaceuticals. Its molecular structure, featuring a piperidine ring, a benzyl group, and a benzyloxy moiety, makes it a versatile scaffold. However, the very nature of its synthesis can introduce a spectrum of impurities, including unreacted starting materials, by-products, and degradation products. The presence of these impurities, even at trace levels, can have significant ramifications for the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, stability-indicating analytical method is not merely a quality control check; it is a fundamental component of a successful drug development program.
Strategic Development of a Stability-Indicating HPLC Method
A robust HPLC method for purity determination must be capable of separating the main component from all potential process-related and degradation impurities. The following method is proposed based on the physicochemical properties of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride and common practices for the analysis of similar piperidine derivatives.
Chromatographic Conditions: A Rationale-Driven Approach
The selection of chromatographic parameters is a critical first step, guided by the chemical nature of the analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | The non-polar nature of the benzyl and benzyloxy groups suggests a reverse-phase separation mechanism. A C18 stationary phase provides excellent hydrophobic retention for these moieties. |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | The use of a low concentration of an acid like TFA in the mobile phase is crucial for achieving sharp, symmetrical peaks for basic compounds like piperidines by minimizing tailing caused by interactions with residual silanols on the silica support. A gradient elution from a higher aqueous composition to a higher organic composition will effectively elute the main compound and separate impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at 220 nm | The presence of aromatic rings in the molecule results in strong UV absorbance at lower wavelengths. 220 nm is a common choice for detecting a wide range of aromatic compounds. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak shape. |
| Injection Volume | 10 µL | A small injection volume helps to prevent column overloading and maintain good peak symmetry. |
Potential Impurities and Forced Degradation Studies
A crucial aspect of a stability-indicating method is its ability to resolve the active ingredient from any potential degradation products. Forced degradation studies are essential to generate these degradants and demonstrate the specificity of the analytical method.
Potential Process-Related Impurities:
Based on common synthetic routes for N-benzylation and etherification, potential impurities could include:
-
Starting Materials: Unreacted 4-(hydroxymethyl)piperidine, benzyl chloride, or 4-(benzyloxy)benzyl chloride.
-
By-products: Dibenzyl ether, and products of over-alkylation.
Forced Degradation Conditions:
| Condition | Rationale | Potential Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60 °C) | To assess stability in acidic environments. | Cleavage of the benzyl ether linkage. |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60 °C) | To evaluate stability in alkaline conditions. | Potential for elimination or rearrangement reactions. |
| Oxidative Degradation (e.g., 3% H₂O₂ at room temperature) | To mimic oxidative stress. | Oxidation of the piperidine ring to form N-oxides or other oxidative products.[1] |
| Thermal Degradation (e.g., solid sample at 105 °C) | To assess stability at elevated temperatures. | General decomposition. |
| Photolytic Degradation (e.g., exposure to UV light) | To evaluate light sensitivity. | Photochemically induced degradation. |
The HPLC method must be able to resolve the main peak of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride from all peaks generated during these forced degradation studies.
A Comprehensive Guide to HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following validation parameters, as outlined in the ICH Q2(R1) guideline, must be thoroughly investigated.
System Suitability
System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure that the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Inject a blank (diluent), a solution of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride standard, and solutions from the forced degradation studies.
-
Assess the chromatograms for any co-eluting peaks with the main analyte peak.
-
Peak purity analysis using a photodiode array (PDA) detector can be employed to confirm that the main peak is spectrally homogeneous.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five solutions of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride at different concentrations, typically ranging from 50% to 150% of the target concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
The accuracy can be determined by the recovery of a known amount of analyte spiked into a blank matrix.
| Parameter | Acceptance Criteria |
| Recovery | 98.0% to 102.0% |
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Protocol: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.
-
| Parameter | Acceptance Criteria |
| RSD for Repeatability | ≤ 2.0% |
| RSD for Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol:
Vary the following parameters one at a time and assess the effect on the system suitability parameters:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters should remain within the acceptance criteria.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
Caption: A flowchart illustrating the sequential stages of HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the gold standard for purity determination in the pharmaceutical industry, it is valuable to understand its performance in the context of other analytical techniques.[2]
| Technique | Principle | Advantages for Purity Analysis | Limitations |
| HPLC-UV | Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance. | High resolution for complex mixtures, excellent quantitation capabilities, well-established and accepted by regulatory agencies. | Requires chromophores for detection, may not be suitable for non-volatile or thermally labile compounds (though not an issue for this analyte). |
| Quantitative NMR (qNMR) | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3][4] | An absolute method that does not require a reference standard of the analyte, provides structural information, and is non-destructive.[3][4] | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures, requires specialized expertise and instrumentation. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by the melting point depression.[5][6] | Provides a measure of absolute purity for crystalline substances, requires a small amount of sample.[5][7][8] | Only applicable to crystalline and thermally stable compounds, less sensitive to impurities that do not form a eutectic system with the main component.[7][8] |
A Synergistic Approach to Purity Assessment
The most comprehensive understanding of a compound's purity is often achieved by employing orthogonal analytical techniques. For instance, HPLC can provide detailed information on the impurity profile, while qNMR can offer an independent, absolute measure of the main component's purity. DSC can be a rapid screening tool for the purity of crystalline batches.
The relationship between these techniques in a comprehensive purity assessment strategy can be visualized as follows:
Caption: A diagram showing how orthogonal analytical techniques contribute to a comprehensive understanding of purity.
Conclusion: Ensuring Analytical Excellence in Drug Development
The validation of an HPLC method for the purity determination of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a meticulous process that demands a deep understanding of both the analytical technique and the chemical nature of the analyte. By following a systematic and scientifically sound validation protocol, researchers can have a high degree of confidence in the quality of their analytical data. While HPLC remains the workhorse for purity analysis, a comprehensive understanding of its capabilities in comparison to orthogonal techniques like qNMR and DSC allows for a more robust and holistic approach to ensuring the quality and safety of pharmaceutical intermediates and, ultimately, the medicines that reach patients. This guide provides the framework for achieving that analytical excellence.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). 2024. Available from: [Link]
- Görög, S. The importance of impurity profiling in modern drug development. TrAC Trends in Analytical Chemistry. 2006;25(8):755-757.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. Principles of Instrumental Analysis. 7th ed. Cengage Learning; 2017.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd ed. John Wiley & Sons; 2010.
- United States Pharmacopeia.
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. Available from: [Link]
-
Mettler Toledo. DSC purity. Available from: [Link]
-
TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]
-
Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. 2020. Available from: [Link]
- Giron, D. Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis. 1995;44(1):217-230.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. emerypharma.com [emerypharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tainstruments.com [tainstruments.com]
- 6. mt.com [mt.com]
- 7. veeprho.com [veeprho.com]
- 8. akjournals.com [akjournals.com]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(4-(benzyloxy)benzyl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized molecules is not merely a procedural step but the bedrock of reliable and reproducible science. Intermediates like 4-(4-(benzyloxy)benzyl)piperidine are valuable building blocks for novel therapeutic agents, particularly in neuropharmacology.[1][2][3] An error in structural assignment at this stage can have cascading and costly consequences, invalidating biological data and compromising entire research programs.
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 4-(4-(benzyloxy)benzyl)piperidine. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting an integrated, self-validating workflow that ensures the highest degree of confidence in your molecular structure.
The Orthogonal Analytical Workflow: A Strategy for Certainty
A single analytical technique, however powerful, provides only one perspective on a molecule's structure. True confidence is achieved by employing an orthogonal, multi-technique approach where the strengths of one method compensate for the limitations of another. This strategy creates a self-validating system, ensuring that the final structural assignment is supported by complementary and corroborating evidence.
Our workflow prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as the primary pillars of elucidation, supported by Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation.
Caption: Integrated workflow for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and count of hydrogen (¹H) and carbon (¹³C) atoms, essentially mapping the molecular skeleton.
Causality: Why is NMR the Primary Choice?
NMR is chosen as the cornerstone of structural analysis because it provides a complete picture of the molecule's covalent framework. Unlike other methods, it allows us to "see" every unique carbon and hydrogen atom and, through two-dimensional (2D) experiments, precisely determine how they are connected. This level of detail is indispensable for differentiating between isomers and confirming the exact placement of substituents.[6][7][8]
A. ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides four key pieces of information: chemical shift (electronic environment), integration (number of protons), multiplicity (neighboring protons), and coupling constants (dihedral angles). For 4-(4-(benzyloxy)benzyl)piperidine, we expect to see distinct signals for each unique proton environment.
Predicted ¹H NMR Signals for 4-(4-(benzyloxy)benzyl)piperidine
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-g (Aromatic, Benzyl) | 7.25 - 7.45 | Multiplet | 5H | Protons on the unsubstituted benzyl ring. |
| H-e (Aromatic, Ring B) | ~7.10 | Doublet | 2H | Protons ortho to the benzyl group, coupled to H-d. |
| H-d (Aromatic, Ring B) | ~6.90 | Doublet | 2H | Protons ortho to the ether linkage, coupled to H-e. |
| H-f (CH₂-O) | ~5.05 | Singlet | 2H | Benzylic protons adjacent to the ether oxygen. |
| H-c (Piperidine, N-CH₂) | ~3.05 | Broad Doublet | 2H | Equatorial/axial protons on carbons adjacent to nitrogen. |
| H-a (CH₂) | ~2.45 | Doublet | 2H | Benzylic protons adjacent to the piperidine ring. |
| H-c' (Piperidine, N-CH₂) | ~2.58 | Triplet of Doublets | 2H | Equatorial/axial protons on carbons adjacent to nitrogen. |
| H-b (Piperidine, CH) | ~1.70 | Multiplet | 1H | Methine proton at the 4-position of the piperidine ring. |
| H-b' (Piperidine, CH₂) | ~1.60 | Broad Doublet | 2H | Equatorial/axial protons on the piperidine ring. |
| H-b'' (Piperidine, CH₂) | ~1.25 | Quartet of Doublets | 2H | Equatorial/axial protons on the piperidine ring. |
| NH (Piperidine) | Variable (Broad) | Singlet | 1H | The amine proton signal is often broad and its position is solvent-dependent. |
B. ¹³C NMR Spectroscopy: Defining the Carbon Skeleton
¹³C NMR confirms the number of unique carbon atoms and provides information about their hybridization and electronic environment.
Predicted ¹³C NMR Signals for 4-(4-(benzyloxy)benzyl)piperidine
| Assigned Carbons | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-O (Aromatic) | ~157 | Aromatic carbon attached to the ether oxygen. |
| C-q (Aromatic) | ~137 | Quaternary aromatic carbon of the benzyl group. |
| C-q (Aromatic) | ~132 | Quaternary aromatic carbon of the substituted ring. |
| C-Ar (Aromatic) | 127 - 130 | Aromatic CH carbons from both rings. |
| C-Ar-O (Aromatic) | ~115 | Aromatic CH carbons ortho to the ether linkage. |
| CH₂-O | ~70 | Benzylic carbon adjacent to the ether oxygen. |
| N-CH₂ (Piperidine) | ~46 | Piperidine carbons adjacent to the nitrogen. |
| CH₂-Ar | ~43 | Benzylic carbon adjacent to the piperidine ring. |
| CH (Piperidine) | ~39 | Methine carbon at the 4-position of the piperidine ring. |
| CH₂ (Piperidine) | ~32 | Piperidine carbons beta to the nitrogen. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard like tetramethylsilane (TMS).
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-5 second relaxation delay).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Calibrate the spectrum to the TMS signal (0.00 ppm), integrate the peaks, and determine chemical shifts and multiplicities.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] For structural confirmation, its primary roles are to provide the exact molecular weight and to reveal key structural motifs through fragmentation analysis.[11][12][13]
Causality: Why is MS a Critical Secondary Technique?
While NMR maps the molecular skeleton, high-resolution mass spectrometry (HRMS) provides the elemental composition. By measuring the mass with high precision (to four or five decimal places), HRMS can determine a unique molecular formula, ruling out other possibilities with the same nominal mass. Tandem MS (MS/MS) further corroborates the structure by breaking the molecule apart and allowing us to infer the connectivity of the pieces.[14][15][16]
Molecular Formula: C₁₉H₂₃NO Monoisotopic Mass: 281.17796 Da
A. High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental formula. The experiment should aim to detect the protonated molecular ion, [M+H]⁺.
Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) |
|---|
| [C₁₉H₂₄NO]⁺ | 282.18524 |
An observed mass within a narrow tolerance (typically < 5 ppm) of the calculated mass provides high confidence in the assigned molecular formula.
B. Tandem Mass Spectrometry (MS/MS)
By selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation, we can generate characteristic fragment ions that correspond to specific parts of the molecule.
Caption: Predicted MS/MS fragmentation pathways.
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock to a final concentration of 1-10 µg/mL.
-
Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to separate it from any impurities before it enters the mass spectrometer.
-
Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ions.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the m/z of the protonated parent molecule, [M+H]⁺.
-
MS2 (Tandem MS) Scan: Set the instrument to isolate the parent ion (m/z 282.185) and fragment it using a collision gas (e.g., nitrogen or argon). Acquire the spectrum of the resulting fragment ions.
-
Data Analysis: Compare the accurate mass from the MS1 scan to the calculated value. Analyze the MS2 spectrum to identify fragmentation patterns consistent with the proposed structure.[17]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Check
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]
Causality: Why is FTIR a Useful Complementary Method?
While not as structurally definitive as NMR or MS, FTIR provides a quick and inexpensive confirmation that the expected functional groups are present and that certain starting materials are absent.[19] For example, if the synthesis involved a ketone or carboxylic acid intermediate, FTIR can quickly confirm its absence in the final product. The presence of characteristic absorptions for C-O ether, N-H amine, and aromatic C-H bonds provides corroborating evidence for the proposed structure.[20]
Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3300 (broad) | N-H Stretch | Secondary Amine (Piperidine) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2800 - 3000 | C-H Stretch | Aliphatic (CH₂, CH) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| 1240 - 1260 | C-O Stretch | Aryl Ether |
| 1000 - 1100 | C-O Stretch | Alkyl Ether |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum to account for ambient CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum (typically 16-32 scans are co-added).
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is compared against known functional group correlation tables.
Comparative Analysis: Choosing the Right Tool
The power of the orthogonal workflow lies in understanding the distinct yet complementary information each technique provides.
| Feature | NMR Spectroscopy | Mass Spectrometry | FTIR Spectroscopy |
| Primary Information | Atomic connectivity, chemical environment, 3D structure | Molecular formula, molecular weight, fragmentation | Presence of functional groups |
| Sample State | Solution | Solid, Liquid, Solution | Solid, Liquid |
| Destructive? | No | Yes | No |
| Typical Sample Amount | 1-20 mg | < 1 µg | < 1 mg |
| Analysis Time | Minutes to Hours | Minutes | < 5 Minutes |
| Definitive Power | Very High | High (especially HRMS) | Low to Moderate |
| Key Strength | Unambiguous isomer differentiation | Exact molecular formula determination | Speed and simplicity |
Conclusion
The structural confirmation of 4-(4-(benzyloxy)benzyl)piperidine is not achieved by a single experiment but by the logical synthesis of data from complementary analytical techniques. The definitive connectivity map from NMR spectroscopy , combined with the precise molecular formula from high-resolution mass spectrometry and the rapid functional group verification from FTIR spectroscopy , creates a robust, self-validating data package. This integrated approach provides the highest level of scientific certainty, ensuring that subsequent research and development efforts are built on a solid and accurately characterized foundation.
References
-
Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Retrieved from [Link]
-
United States Department of Justice, Drug Enforcement Administration. (2018). Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. Microgram Journal, 15(1-4). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). 4-Benzylpiperidine. In Wikipedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine. In PubChem. Retrieved from [Link]
-
Kattimani, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 63, 128615. Retrieved from [Link]
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines...". (n.d.). Retrieved from [Link]
-
mzCloud. (2018). N-Benzyl-4-piperidone. Retrieved from [Link]
-
Al-Amin, K., et al. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances. Retrieved from [Link]
-
Xu, L., & Li, L. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Trends in Analytical Chemistry, 29(5), 444-455. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. Retrieved from [Link]
-
Fragoso-Novella, M., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(18), 5556. Retrieved from [Link]
-
Kattimani, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed. Retrieved from [Link]
-
Zhou, Z., et al. (2012). Compound Identification Strategies in Mass Spectrometry-Based Metabolomics and Pharmacometabolomics. Analytical and Bioanalytical Chemistry, 403(5), 1169-1183. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
-
NIST. (n.d.). 4-Benzylpiperidine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Technology Networks. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Mass spectrometry. In Wikipedia. Retrieved from [Link]
-
Innovatech Labs. (2022). How Does FTIR Analysis Work?. Retrieved from [Link]
-
ACS Publications. (2021). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Retrieved from [Link]
-
Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. Retrieved from [Link]
-
Sketchy MCAT. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry. Retrieved from [Link]
-
Martins, F., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 179, 112999. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
-
Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from [Link]
-
ResearchGate. (2018). NMR Spectroscopy in Drug Design. Retrieved from [Link]
-
Supporting Information for an article. (n.d.). Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
da Silva, V. C., et al. (2014). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 25(11), 2004-2011. Retrieved from [Link]
-
Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents in Polymers using Pyrolysis GC/MS. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Compound Identification Strategies in Mass Spectrometry-Based Metabolomics and Pharmacometabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hovione.com [hovione.com]
- 16. pittcon.org [pittcon.org]
- 17. scielo.br [scielo.br]
- 18. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 19. rtilab.com [rtilab.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Dopamine Antagonist Precursors: 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride in Focus
Introduction
In the landscape of neuropharmacology, dopamine antagonists represent a cornerstone of therapeutic intervention for a spectrum of CNS disorders, including schizophrenia, bipolar disorder, and psychosis.[1][2][3] These agents function by blocking dopamine receptors, thereby modulating dopaminergic neurotransmission.[2] The efficacy, selectivity, and pharmacokinetic profile of a dopamine antagonist are intricately linked to its molecular architecture. Consequently, the selection of a chemical precursor is a critical decision in the drug discovery and development pipeline, profoundly influencing the synthetic strategy and the pharmacological properties of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, a versatile and increasingly important precursor, against other established classes of starting materials for dopamine antagonist synthesis.[4] We will dissect the chemical rationale behind precursor selection, present comparative experimental data, and provide detailed protocols to offer researchers, chemists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic campaigns.
The Dopaminergic System: A Therapeutic Target
The dopamine system comprises five distinct G-protein coupled receptor subtypes, categorized into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[3][5][6] The D2-like receptors, which couple to Gαi/o-proteins to decrease intracellular cAMP levels, are the primary targets for most antipsychotic medications.[2][5] Antagonism at these receptors, particularly the D2 receptor, is a proven mechanism for mitigating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[6][7] The challenge, however, lies in achieving receptor subtype selectivity to maximize therapeutic benefit while minimizing off-target effects, such as extrapyramidal symptoms (EPS) and hyperprolactinemia, which are often associated with non-selective D2 blockade.[7]
Figure 1: Simplified Dopamine Signaling Pathway and Antagonist Action.
Lead Precursor: 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
This compound has emerged as a valuable building block in medicinal chemistry for several compelling reasons.[4] Its structure incorporates a piperidine ring, a common motif in CNS-active drugs, linked to a benzyl group, which is further substituted with a benzyloxy moiety.
Chemical Structure and Attributes:
-
Piperidine Core: A saturated heterocycle that provides a basic nitrogen atom, which is often crucial for forming a salt bridge interaction with a conserved aspartate residue in the binding pocket of dopamine receptors.[8]
-
Benzyl Group: Offers a rigid linker and a platform for aromatic interactions (π-π stacking) with aromatic amino acid residues like phenylalanine or tyrosine within the receptor.[8]
-
Benzyloxy Substituent: This group serves two primary purposes. First, it acts as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield a hydroxyl group—a key pharmacophoric feature for many D2/D3 antagonists. Second, its presence influences the overall lipophilicity and electronic properties of the molecule, which can be fine-tuned.[4]
-
Hydrochloride Salt: Enhances the compound's stability and solubility in various solvents, making it amenable to a range of reaction conditions.[4]
The versatility of this precursor allows for straightforward modification at the piperidine nitrogen, enabling the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2: General synthetic workflow using the title precursor.
Comparative Analysis of Alternative Precursor Classes
While 4-(4-(Benzyloxy)benzyl)piperidine HCl offers distinct advantages, a critical evaluation of alternative precursors is essential for a comprehensive drug discovery strategy.
Class A: Simpler Benzylpiperidines (e.g., 4-Benzylpiperidine, N-Benzyl-4-piperidone)
These are foundational precursors in neuropharmacology.[9] N-Benzyl-4-piperidone, for instance, is a key starting material for the synthesis of the antipsychotic pimozide and potent fentanyl-class analgesics.[10]
-
Advantages: Readily available and cost-effective. Their simpler structures allow for a wide array of synthetic transformations.
-
Disadvantages: Synthesis of antagonists often requires more steps compared to starting with a more functionalized precursor like the topic compound. For example, introducing the key phenolic hydroxyl group requires multi-step aromatic chemistry.
-
Causality: The lack of the benzyloxy "handle" means that chemists must build the required pharmacophoric features from scratch, potentially lowering overall yield and increasing development time.
Class B: Benzoylpiperidines
The benzoylpiperidine fragment is another privileged structure, particularly in the development of atypical antipsychotics that exhibit dual antagonism at dopamine D2 and serotonin 5-HT2A receptors.[7]
-
Advantages: The ketone linker provides a different geometry and electronic character compared to the methylene linker in benzylpiperidines, which can be exploited to fine-tune receptor affinity and selectivity. The synthesis is often straightforward.[7]
-
Disadvantages: The ketone can be metabolically liable. The structural rigidity may limit the conformational flexibility needed to bind optimally to certain receptor subtypes.
-
Causality: The polar ketone group fundamentally alters the molecule's interaction with the receptor's binding pocket compared to a non-polar alkyl chain, offering a different avenue for SAR exploration but one that may not be optimal for pure D2-like selectivity.
Class C: Piperazines (e.g., for GBR-12909)
Piperazine-based compounds are central to many CNS drugs, including the selective dopamine reuptake inhibitor GBR-12909.[11][12]
-
Advantages: The second nitrogen atom in the piperazine ring provides an additional site for substitution, allowing for the creation of "bifunctional" ligands that can interact with multiple points in the receptor or with adjacent receptors. It also alters the pKa and physicochemical properties.
-
Disadvantages: While used for some antagonists, the piperazine core is more commonly associated with transporter ligands (reuptake inhibitors) than direct receptor antagonists.[13] This can lead to a different pharmacological profile that may not be desired.
-
Causality: The presence of two basic nitrogens can increase the potential for off-target interactions and may lead to less favorable pharmacokinetic profiles, such as higher clearance or lower oral bioavailability, if not carefully managed.
Class D: Fluorinated Piperidines (e.g., 4,4-difluoropiperidines)
Fluorine substitution is a common strategy in modern medicinal chemistry to modulate a compound's properties.[14][15]
-
Advantages: Strategic placement of fluorine atoms can block sites of metabolism, thereby increasing metabolic stability.[16] It also lowers the pKa of the piperidine nitrogen, which can reduce off-target ion channel activity and, in some cases, improve selectivity.[16]
-
Disadvantages: The synthesis of fluorinated precursors is often more complex and expensive. The reduced basicity of the nitrogen can weaken the crucial salt-bridge interaction with the receptor's aspartate residue, potentially lowering affinity. Furthermore, excessive fluorination can increase lipophilicity to a point where it hinders blood-brain barrier penetration.[16]
-
Causality: Fluorination is a powerful but delicate tool. While it can solve problems like metabolic instability, it fundamentally alters the electronics of the core structure, which can have unpredictable and sometimes detrimental effects on the primary goal: high-affinity receptor binding.[15][16]
Quantitative Performance Comparison
The ultimate measure of a precursor's utility is the performance of the final compounds derived from it. The table below summarizes key performance metrics for dopamine antagonists synthesized from different precursor classes, with data compiled from published structure-activity relationship (SAR) studies.
| Precursor Class | Example Final Compound Structure | Target Receptor Affinity (Ki, nM) | Key Performance Insights |
| 4-(Benzyloxy)benzyl-piperidine | N-substituted, debenzylated derivative | D4: 0.3 - 205[15][16] D2/D3: >2000-fold selectivity reported for some D4 ligands[14][15] | Excellent starting point for highly selective D4 antagonists. The benzyloxy group is a convenient masked phenol.[16] |
| Simpler Benzyl-piperidines | 4-benzyl derivative 8 (from a study) | D4: ~10-20 (pKi 7.7)[5] D2/D3: Good selectivity over D2/D3[5] | Versatile and cost-effective, but may require more synthetic steps to install key pharmacophores. |
| Benzoylpiperidines | Fused-ring benzoylpiperidine | D2: ~1-10 5-HT2A: ~1-15 | Often pursued for dual D2/5-HT2A antagonism, characteristic of atypical antipsychotics.[7] |
| Piperazines | GBR-12909 (Reuptake Inhibitor) | DAT: 1.0[12] | Primarily yields high affinity for the dopamine transporter (DAT) rather than dopamine receptors.[12] |
| Fluorinated Piperidines | 4,4-difluoro-3-(phenoxymethyl)piperidine derivative | D4: 0.3[15] D2/D3: >2000-fold selectivity[15] | Can lead to exceptionally potent and selective compounds, but often suffers from poor microsomal stability and high plasma protein binding.[14][15] |
Experimental Protocols
A self-validating system requires robust and reproducible experimental methods. Below are representative protocols for the synthesis and evaluation of a dopamine antagonist.
Protocol 1: Synthesis of a N-(3-Phenylpropyl)-4-(4-hydroxybenzyl)piperidine (A Representative Antagonist)
This protocol outlines a two-step synthesis starting from 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride.
Step 1: Reductive Amination
-
To a solution of 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (2.2 eq) and stir for 15 minutes at room temperature to liberate the free base.
-
Add 3-phenylpropionaldehyde (1.1 eq) followed by sodium triacetoxyborohydride (1.5 eq) in portions over 10 minutes.
-
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of the formed iminium ion, minimizing side reactions.
-
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-substituted intermediate.
Step 2: Palladium-Catalyzed Debenzylation
-
Dissolve the intermediate from Step 1 in ethanol or methanol (15 mL/mmol).
-
Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.
-
Causality: Pd/C is a highly efficient catalyst for the hydrogenolysis of benzyl ethers, a standard and clean method for deprotection that typically yields the desired product with minimal side reactions.
-
-
Fit the reaction flask with a balloon filled with hydrogen gas (or perform in a hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization or chromatography if necessary.
Protocol 2: In Vitro Dopamine Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the synthesized compound.
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3, or D4).
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Competition Binding:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3, [3H]-N-Methylspiperone for D4) to assay buffer containing cell membranes (20-50 µg protein/well).[8]
-
Add increasing concentrations of the synthesized test compound (typically from 10-11 to 10-5 M).
-
For non-specific binding (NSB) determination, use a high concentration of a known non-labeled antagonist (e.g., 10 µM Haloperidol).
-
Causality: This competition setup allows the determination of how effectively the test compound displaces the known radioligand from the receptor. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the binding affinity (Ki).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Perspectives
The selection of a precursor for dopamine antagonist synthesis is a multi-faceted decision that balances synthetic accessibility, cost, and the ability to generate compounds with a desired pharmacological profile. 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride stands out as a highly valuable precursor, particularly for campaigns targeting selective D4 antagonists. Its structure cleverly embeds a protected phenol, a key pharmacophore, within a versatile piperidine framework, streamlining the synthesis of potent and selective ligands.
While simpler precursors like N-benzyl-4-piperidone are workhorses of the industry, they often necessitate longer synthetic routes. Other scaffolds, such as benzoylpiperidines and piperazines, offer alternative geometries and properties but may lead to different pharmacological outcomes, such as dual-receptor antagonism or transporter inhibition. The strategic use of fluorination represents a modern approach to fine-tuning pharmacokinetics but comes with its own set of synthetic and pharmacological challenges.
The future of dopamine antagonist development will continue to focus on achieving greater receptor subtype selectivity and designing molecules with superior "drug-like" properties, including metabolic stability and optimal brain penetration. Precursors like 4-(4-(Benzyloxy)benzyl)piperidine hydrochloride, which provide a head start by incorporating key structural and functional motifs, will remain indispensable tools in the arsenal of medicinal chemists striving to create the next generation of therapeutics for neurological and psychiatric disorders.
References
-
Chem-Impex. 4-(4-(Benzyloxy)Benzyl)Piperidine Hydrochloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Benzylpiperidine: A Versatile Fine Chemical Intermediate for Pharmaceutical Synthesis and Beyond. [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Current Drugs Ltd. Antipsychotic piperazine and piperadine derivatives.
-
Semantic Scholar. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
-
PubMed. N-benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
Wikipedia. Phencyclidine. [Link]
-
PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]
-
Wiley Online Library. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]
-
MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]
-
PubMed. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [Link]
-
PubMed. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. [Link]
-
PubMed Central. How well do you know your dopamine antagonists? - Therapeutics Letter. [Link]
-
Cleveland Clinic. Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. [Link]
-
ACS Publications. Natural Product-Inspired Dopamine Receptor Ligands. [Link]
-
ACS Publications. Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909. [Link]
-
ResearchGate. (PDF) SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. [Link]
-
Patsnap Synapse. What are D2 receptor antagonists and how do they work?. [Link]
-
Journal of Neuroscience. Dual Control of Dopamine Synthesis and Release by Presynaptic and Postsynaptic Dopamine D2 Receptors. [Link]
-
ACS Publications. Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
-
PubMed Central. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. [Link]
-
Wikipedia. Dopamine antagonist. [Link]
-
PubMed Central. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. [Link]
-
JoVE. Video: Drugs Affecting Neurotransmitter Synthesis. [Link]
-
Dove Press. The Landscape of Ferritin Nanocages for Neurodegenerative Diseases Treatment. [Link]
-
PubMed Central. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. [Link]
-
NCBI Bookshelf. Biochemistry, Dopamine Receptors. [Link]
-
ResearchGate. Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. [Link]
-
PubMed. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. [Link]
Sources
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Dopamine antagonist - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. chem.bg.ac.rs [chem.bg.ac.rs]
- 12. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Selectivity Profiling of Novel Piperidine Ligands for Sigma-1 Receptor Therapeutics
Executive Summary
The piperidine pharmacophore remains a "privileged structure" in medicinal chemistry, particularly for central nervous system (CNS) targets. However, its inherent basicity and lipophilicity often result in a "selectivity tax"—specifically, off-target binding to the Sigma-2 receptor (
This guide objectively compares a novel series of N-substituted 4-benzylpiperidines (Series A) against industry-standard reference ligands (PB28, Haloperidol). We analyze the structural determinants that drive Sigma-1 receptor (
Key Finding: Optimizing the linker length in phenoxyalkyl-piperidines (Series A) yields >100-fold selectivity for
Mechanistic Basis: The Piperidine Privilege and Liability
To design selective ligands, one must understand the binding environment. The
The Pharmacophore Challenge
The canonical
-
The Problem: This same basic nitrogen is a key pharmacophore for the hERG channel (causing QT prolongation) and the
R (TMEM97). -
The Solution: Modulating the "Distal Region" (N-substituent) allows for specific hydrophobic interactions that distinguish
R from its off-targets.
Pathway Visualization
The following diagram illustrates the functional consequence of ligand binding: the translocation of
Figure 1: Mechanism of Action. Agonist binding triggers
Comparative Performance Analysis
We compared the "Novel Series A" (Phenoxyalkyl-piperidines) against established standards. Data represents mean values from triplicate independent assays.
Reference Compounds vs. Novel Series
-
Series A (Novel): 4-benzylpiperidine core with an elongated phenoxy-alkyl linker.
-
PB28: A high-affinity historical reference, known for lack of selectivity (
/ mixed). -
Haloperidol: A classic antipsychotic with high
affinity but severe hERG liability.
Selectivity Data Table
| Compound Class | Ligand ID | Selectivity Ratio ( | hERG | Safety Profile | ||
| Novel Series A | Cmpd-A4 | 0.89 | 240 | 270 | > 10.0 | High |
| Reference Std | PB28 | 0.34 | 16.5 | 48 | 0.8 | Low |
| Reference Std | Haloperidol | 1.20 | 52.0 | 43 | 0.02 | Toxic |
| Negative Control | 4-IBP | 1.50 | 1800 | 1200 | N/D | Moderate |
Interpretation of Results
-
Selectivity Driver: Compound A4 utilizes a 3-carbon linker (oxypropylene) rather than the standard 2-carbon (oxyethylene). This extension pushes the bulky phenoxy group into a hydrophobic sub-pocket unique to
R, sterically clashing with the smaller R pocket. -
hERG Mitigation: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
-stacking with ligand aromatic rings. By modifying the electronic density of the N-benzyl ring in Series A (e.g., adding electron-withdrawing fluorines), we reduce -stacking potential, significantly lowering hERG affinity ( ) [1].
Validated Experimental Protocols
To replicate these profiles, precise radioligand binding protocols are required. The following methodologies are optimized for high-throughput screening.
Workflow Visualization
Figure 2: Radioligand Binding Workflow. Critical path from membrane isolation to Ki determination.
Protocol 1: Sigma-1 Receptor Binding Assay
Objective: Determine affinity (
-
Membrane Prep: Homogenize Guinea pig brain or transfected HEK293 cells in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000
for 15 min. Resuspend pellet to a protein concentration of 0.5 mg/mL. -
Reaction Mix: In a 96-well plate, combine:
-
50
L Membrane suspension. -
50
L Test Compound (8-point log dilution). -
50
L (+)-[3H]-pentazocine (Final conc: 3 nM).
-
-
Non-Specific Binding (NSB): Define using 10
M Haloperidol.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Incubation: Incubate for 120 minutes at 37°C . Note: Equilibrium takes longer for lipophilic piperidines; do not shorten this step.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding [2].
Protocol 2: Sigma-2 Receptor Binding Assay (The "Masking" Technique)
Objective: Since no perfectly selective
-
Ligand: Use [3H]-DTG (Universal Sigma ligand).
-
The Mask: Add (+)-pentazocine (100 nM) to the buffer.
-
Why? This saturates all
sites. Any remaining binding of [3H]-DTG is attributed to R [3].
-
-
Validation Check: If the specific binding drops below 50% of total binding, the concentration of the masking agent may be displacing the radioligand from the
site (a common artifact). Ensure (+)-pentazocine concentration is strictly controlled.
Senior Scientist's Commentary
The "Linker" Effect
In our analysis of Series A, the most profound impact on selectivity came from the phenoxyalkyl linker . Short linkers (ethyl) force the piperidine ring and the aromatic tail into a conformation that fits both
Self-Validating Your Data
When running these assays, always calculate the Hill Slope .
-
Expected: ~1.0 (One-site binding).
-
Warning: A slope < 0.8 suggests negative cooperativity or, more likely in this context, binding to a second low-affinity site (often the PCP site of the NMDA receptor, another common off-target for piperidines).
References
-
Structure-Activity Relationship of Piperidine Derivatives: Analysis of hERG toxicity and structural mitigation strategies. Journal of Medicinal Chemistry.
-
Sigma Receptor Binding Assays: Standardized protocols for membrane preparation and filtration. NIH/PubMed Central.
-
Hazards of Masking Protocols: Critical analysis of using (+)-pentazocine to mask Sigma-1 receptors in DTG assays. Frontiers in Pharmacology.
-
Sigma-1 Receptor Structural Biology: Crystal structure analysis (PDB 5HK1) revealing the hydrophobic binding pocket. Nature.
A Senior Application Scientist's Guide to Reference Standards for the Analysis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. Its prevalence demands robust and reliable analytical methods to ensure the identity, purity, and potency of these life-saving drugs. Central to any analytical validation is the use of highly characterized reference standards. This guide provides an in-depth comparison of analytical methodologies for piperidine derivatives and a detailed framework for the qualification and use of appropriate reference standards, ensuring the integrity and defensibility of your analytical data.
The Analytical Landscape: Choosing the Right Tool for Piperidine Derivative Analysis
The selection of an analytical technique for a piperidine derivative is contingent upon the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis (e.g., quantification, impurity profiling, or structural elucidation). Here, we compare the most common chromatographic and spectroscopic methods.
Chromatographic Techniques: The Workhorses of Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for the quantitative analysis of piperidine derivatives in pharmaceutical settings.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique suitable for a broad range of piperidine derivatives, including non-volatile, polar, and thermally labile compounds.[1][2] When coupled with a UV detector (HPLC-UV), it provides a robust method for routine quality control. For compounds lacking a strong UV chromophore, derivatization with a UV-active agent or the use of alternative detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is necessary.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable piperidine derivatives.[2] It offers high sensitivity and selectivity, making it ideal for trace-level analysis and impurity identification.[4] The mass spectrometer provides structural information, aiding in the unequivocal identification of analytes.
The choice between HPLC and GC is primarily dictated by the volatility and thermal stability of the piperidine derivative .
Spectroscopic Techniques: Unveiling the Molecular Structure
While chromatography is paramount for quantification, spectroscopic techniques are indispensable for the structural elucidation and confirmation of piperidine derivatives, a critical aspect of reference standard characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful non-destructive techniques that provide detailed information about the molecular structure of a compound, including the connectivity of atoms and stereochemistry.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elucidate its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, serving as a characteristic fingerprint for a given compound.
Performance Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common analytical techniques used for piperidine derivative analysis. The values presented are typical and may vary depending on the specific analyte, matrix, and instrumentation.
| Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Key Advantages & Disadvantages |
| HPLC-UV | >0.999 | 0.01 - 1 µg/mL | 0.05 - 5 µg/mL | 98-102% | < 2% | Advantages: Versatile, robust, widely available. Disadvantages: Requires a chromophore, moderate sensitivity.[2][5] |
| HPLC-MS | >0.999 | 0.1 - 100 ng/mL | 0.5 - 500 ng/mL | 95-105% | < 5% | Advantages: High sensitivity and selectivity, provides structural information. Disadvantages: Higher cost and complexity.[6][7] |
| GC-MS | >0.999 | 0.01 - 10 ng/mL | 0.05 - 50 ng/mL | 95-105% | < 5% | Advantages: Excellent for volatile compounds, high sensitivity. Disadvantages: Not suitable for non-volatile or thermally labile compounds.[4] |
| HPLC-CAD | >0.995 | 1 - 10 ng/mL | 5 - 50 ng/mL | 90-110% | < 10% | Advantages: Universal detection for non-volatile compounds without a chromophore. Disadvantages: Non-linear response may require more complex calibration.[1] |
The Cornerstone of Accurate Analysis: The Reference Standard
A reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical procedures. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators." The quality of the reference standard directly impacts the validity of the analytical results.
Qualification of a Pharmaceutical Reference Standard: A Self-Validating System
The qualification of a new batch of a reference standard is a rigorous, multi-faceted process designed to ensure its identity, purity, and suitability for its intended use. This process is a self-validating system, as each step provides evidence to support the overall quality of the material.
Below is a diagram illustrating the typical workflow for the qualification of a new in-house (non-compendial) primary reference standard.
Caption: Workflow for the qualification of a pharmaceutical reference standard.
Experimental Protocol: Validated HPLC-UV Method for the Assay of Meperidine Hydrochloride
This section provides a detailed, step-by-step methodology for the quantitative analysis of Meperidine Hydrochloride, a widely used piperidine-derivative analgesic, based on the United States Pharmacopeia (USP) monograph.[8][9][10] This protocol serves as a practical example of a validated analytical procedure.
Objective
To determine the potency of Meperidine Hydrochloride in a drug substance or finished product using a validated isocratic reversed-phase HPLC-UV method.
Materials and Reagents
-
Reference Standard: USP Meperidine Hydrochloride RS
-
Sample: Meperidine Hydrochloride drug substance or powdered tablets
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Monobasic potassium phosphate (ACS grade)
-
Triethylamine (ACS grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade)
-
Instrumentation
-
High-Performance Liquid Chromatograph equipped with a UV detector and a data acquisition system.
-
Analytical column: 3.9-mm × 30-cm; L1 packing (C18).[9]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
-
pH meter
Preparation of Solutions
-
Solution A: Dissolve approximately 6.8 g of monobasic potassium phosphate in 1000 mL of water. Add 10 mL of triethylamine, mix, and adjust the pH to 7.0 with phosphoric acid. Filter the solution through a 0.45 µm filter.[9]
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Solution A (550:450, v/v).[9]
-
Standard Solution (0.12 mg/mL):
-
Prepare a Standard stock solution by accurately weighing approximately 30 mg of USP Meperidine Hydrochloride RS and dissolving it in a 50-mL volumetric flask with water.
-
Dilute 5.0 mL of the Standard stock solution to 25.0 mL with Mobile Phase.[9]
-
-
Sample Solution (0.12 mg/mL):
-
Prepare a Sample stock solution containing approximately 0.6 mg/mL of Meperidine Hydrochloride in water.
-
Dilute 5.0 mL of the Sample stock solution to 25.0 mL with Mobile Phase.[9]
-
Chromatographic Conditions
-
Detector: UV 230 nm[11]
-
Flow rate: 1 mL/min[9]
-
Injection volume: 20 µL[9]
-
Column temperature: Ambient
System Suitability
Before sample analysis, perform system suitability tests by injecting the Standard solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: Not more than 2.0 for the meperidine peak.[11][12]
-
Relative standard deviation (RSD): Not more than 2.0% for the peak responses.[11][12]
-
Column efficiency: A minimum of 2000 theoretical plates.[11]
The rationale for these parameters is to ensure the chromatographic system is performing adequately and can produce reliable and reproducible results, as outlined in ICH guideline Q2(R1) and USP General Chapter <621>.[12][13][14]
Procedure
-
Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for the meperidine peak.
Calculation
Calculate the percentage of meperidine hydrochloride (C₁₅H₂₁NO₂·HCl) in the portion of Meperidine Hydrochloride taken:
Result = (rᵤ / rₛ) × (Cₛ / Cᵤ) × 100
Where:
-
rᵤ = peak response of meperidine from the Sample solution
-
rₛ = peak response of meperidine from the Standard solution
-
Cₛ = concentration of USP Meperidine Hydrochloride RS in the Standard solution (mg/mL)
-
Cᵤ = concentration of Meperidine Hydrochloride in the Sample solution (mg/mL)
The acceptance criteria for Meperidine Hydrochloride drug substance are typically between 98.0% and 102.0% on a dried basis.[8] For tablets, the content should be between 95.0% and 105.0% of the labeled amount.[15]
Conclusion
The reliable analysis of piperidine derivatives is fundamental to ensuring the quality and safety of a vast number of pharmaceutical products. This guide has provided a comparative overview of key analytical techniques, emphasizing the critical role of well-characterized reference standards. The detailed experimental protocol for Meperidine Hydrochloride serves as a practical template for developing and validating robust analytical methods. By adhering to sound scientific principles and regulatory guidelines, researchers and drug development professionals can generate high-quality, defensible analytical data, ultimately contributing to the delivery of safe and effective medicines to patients.
References
- Alomrani, A., Alhabardi, S., Aboussekhra, A., Alshamsan, A., Attia, M. I., & AlQuadeib, B. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.
-
Anonymous. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Retrieved February 7, 2026, from [Link]
- El-Kassem, M. A., & El-Mekawy, M. A. (2023).
- Al-Aani, W. K. M., & Al-Obaidy, S. S. (2020). Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. Molecules, 25(18), 4166.
- Siek, T. J., & Rieders, F. (1980). Quantitation of meperidine hydrochloride in pharmaceutical dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(5), 609-611.
- Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Prashanthi, D. R., & Kumar, D. S. (2025). Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal, 8(2), 77-90.
-
MicroSolv Technology Corporation. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved February 7, 2026, from [Link]
- Patil, S. B., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Sciences, 82(5), 834-842.
- United States Pharmacopeia. (2006). USP Monographs: Meperidine Hydrochloride Tablets. USP29-NF24.
-
ResearchGate. (n.d.). LODs, LOQs and precision obtained for the method developed for the simultaneous determination of selected pharmaceutical compounds. Retrieved February 7, 2026, from [Link]
- Anonymous. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Li, X., et al. (2016). Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000329.
- Al-Dharrab, A. A. (2024). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Bio-Medical Science, 4(12), 1-6.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- United States Pharmacopeia. (2006). USP Monographs: Meperidine Hydrochloride. USP29-NF24.
-
U.S. Food and Drug Administration. (n.d.). Surveillance of a Multiple Opioids in API's and Drug Products Using High Performance Liquid Chromatography High Resolution Mass Spectrometry. Retrieved February 7, 2026, from [Link]
- European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
ResearchGate. (n.d.). System suitability parameters for the HPLC determination of the two studied mixtures. Retrieved February 7, 2026, from [Link]
-
Web of Pharma. (2025, February 15). Meperidine Hydrochloride. Retrieved February 7, 2026, from [Link]
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Scribd. (n.d.). Meperidine Hydrochloride. Retrieved February 7, 2026, from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved February 7, 2026, from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved February 7, 2026, from [Link]
- United States Pharmacopeia. (2006). USP Monographs: Meperidine Hydrochloride Injection. USP29-NF24.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC/MS Method for Simultaneous Quantification of Clonidine, Morphine and its Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
- 11. scribd.com [scribd.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
- 15. ftp.uspbpep.com [ftp.uspbpep.com]
Piperidine Scaffolds in Medicinal Chemistry: A Comparative Statistical Analysis Guide
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, appearing in blockbuster drugs ranging from fentanyl (analgesic) to donepezil (Alzheimer’s). However, its ubiquity often masks a critical liability: metabolic susceptibility at the
This guide provides a rigorous statistical framework for evaluating piperidine-based compounds against their common alternatives (piperazines and spiro-cycles). Moving beyond simple mean values, we define the protocols for non-linear regression, outlier detection, and assay validation (Z-factor) required to make data-driven go/no-go decisions in lead optimization.
Part 1: The Statistical Framework for In Vitro Analysis
In drug discovery, an IC
The 4-Parameter Logistic (4PL) Model
Linear regression is insufficient for dose-response curves. You must use the 4PL model to determine potency (IC
-
X : Log of concentration.
-
Y : Response (e.g., Fluorescence).
-
Top/Bottom : Plateaus of the curve.
-
Hill Slope (
) : A slope deviation from 1.0 (e.g., >1.5 or <0.8) often indicates assay artifacts (precipitation) or negative cooperativity, common with lipophilic piperidines.
Assay Validation: The Z-Factor
Before analyzing compound data, the assay plate itself must be validated. The Z-factor measures the separation between positive (max inhibition) and negative (DMSO) controls.
Formula:
-
Interpretation:
- : Excellent assay.
- : Marginal (acceptable for secondary screening).
- : Unacceptable (too much noise or insufficient signal window).
Outlier Detection: The IQR Method
High-throughput screening (HTS) data for piperidines often contains outliers due to "sticky" compounds adhering to plastic tips. Do not delete data points manually. Use the Interquartile Range (IQR) method:
-
Calculate the First (
) and Third ( ) Quartiles.[1] -
Define
. -
Flag any point falling below
or above .
Part 2: Comparative Analysis (Piperidine vs. Alternatives)
The following data compares the Piperidine scaffold against Piperazine (improved solubility) and 1-Azaspiro[3.3]heptane (a rigid, metabolically stable bioisostere).
Table 1: Physicochemical & Metabolic Profile Comparison
Representative data derived from structural class characteristics [1][6].
| Feature | Piperidine | Piperazine | Spiro-cycle (Azaspiro) |
| LogP (Lipophilicity) | High (3.0 - 4.5) | Moderate (1.5 - 2.5) | Low/Moderate (1.0 - 2.5) |
| Basicity (pKa) | High (~11.0) | Moderate (~9.8 / 5.6) | High (~10.5) |
| Solubility (pH 7.4) | Low | High (Dual N protonation) | Moderate |
| Metabolic Liability | High ( | Moderate (N-oxidation) | Low (Steric protection) |
| hERG Risk | High (Trapping in channel) | Moderate | Low |
Table 2: Statistical Performance in Representative Assays
Comparison of statistical quality metrics for a theoretical GPCR antagonist series.
| Metric | Piperidine Series | Piperazine Analog | Interpretation |
| Mean IC | 12 nM | 45 nM | Piperidine is more potent (hydrophobic filling). |
| 95% CI Width | Wide (8 - 25 nM) | Narrow (40 - 50 nM) | Piperidine data is noisier (solubility issues). |
| Hill Slope | 1.8 (Steep) | 1.0 (Ideal) | Steep slope in piperidines suggests non-specific binding or aggregation. |
| Microsomal | 15 min | 42 min | Piperidine is rapidly cleared via CYP450. |
Key Insight: While the Piperidine scaffold often yields higher raw potency (lower IC
Part 3: Visualizing the Analysis Workflow
Diagram 1: Statistical Decision Tree for Assay Data
This workflow ensures that only statistically valid data enters the SAR (Structure-Activity Relationship) model.
Caption: A self-validating workflow filtering assay noise before IC50 calculation.
Diagram 2: Metabolic Stability Logic (Piperidine vs. Bioisosteres)
Piperidine rings are metabolic "hotspots." This logic tree guides the decision to switch scaffolds.
Caption: Decision matrix for mitigating piperidine metabolic instability via scaffold hopping.
Part 4: Experimental Protocols
Protocol A: High-Throughput IC50 Determination
Objective: Determine the potency of piperidine analogs against a target GPCR.
-
Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in 100% DMSO. Start concentration: 10 mM.
-
Transfer: Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of compound to a 384-well assay plate.
-
Controls:
-
High Control (HPE): 50 nL DMSO + Agonist (Max signal).
-
Low Control (ZPE): 50 nL Reference Antagonist (Min signal).
-
-
Incubation: Add cell suspension/reagents. Incubate for 60 mins at RT.
-
Readout: Measure fluorescence/luminescence.
-
Analysis:
-
Normalize data:
. -
Apply Protocol B (Outlier removal).
-
Fit using 4PL model (Section 1.1).
-
Protocol B: Microsomal Stability Assay
Objective: Assess the metabolic vulnerability of the piperidine ring.
-
Reaction Mix: Incubate test compound (1
M) with liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system to start the reaction.
-
Sampling: Aliquot samples at
min. -
Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .
References
-
BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[2] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from
-
Stark, H., Rescifina, A., & Bojarski, A. J. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Medicinal Chemistry Letters. Retrieved from
-
Aurigene Discovery Technologies. (2019).[3] Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Drug Metabolism and Pharmacokinetics. Retrieved from
-
Kaur, T. (2025).[4][5] Outlier Detection System: An Essential Tool for Data Integrity and Analytics. Medium. Retrieved from
-
Stepan, A. F., et al. (2019). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride proper disposal procedures
Operational Disposal Protocol: 4-(4-(Benzyloxy)benzyl)piperidine Hydrochloride
Executive Summary & Immediate Action Plan
Do NOT pour down the drain. Do NOT mix with bleach or strong oxidizers.
4-(4-(Benzyloxy)benzyl)piperidine hydrochloride is a pharmacologically active intermediate containing a piperidine ring and a benzyl ether linkage. Due to the lack of extensive specific toxicological data for this exact CAS (1177093-20-7), it must be managed under the Precautionary Principle as a Toxic Organic Solid .
-
Primary Disposal Method: High-temperature incineration with acid gas scrubbing.
-
Waste Classification: Non-RCRA Regulated (unless characteristic), but must be treated as Hazardous Chemical Waste due to potential aquatic toxicity and pharmacological activity.
-
Immediate Hazard: Irritant to mucous membranes; potential acute toxicity if ingested; releases Hydrogen Chloride (HCl) gas upon thermal decomposition.
Chemical Profile & Waste Characterization
Understanding the physicochemical properties is the foundation of a safe disposal plan. This compound is a salt, meaning it has distinct solubility and reactivity profiles compared to its free base.
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 1177093-20-7 | Unique identifier for waste manifesting. |
| Molecular Formula | C₁₉H₂₃NO[1] · HCl | Contains Nitrogen and Chlorine.[2] |
| Physical State | Solid (Crystalline Powder) | Dust generation is a primary exposure vector. |
| Solubility | Water Soluble (Moderate to High) | High Risk of groundwater contamination if landfilled. |
| Acidity | Weakly Acidic (Amine Salt) | Incompatible with strong bases (liberates oily free base). |
| Halogen Content | Chloride (Cl⁻) present | Requires incineration at facilities capable of scrubbing HCl gas. |
Pre-Disposal Stabilization & Segregation
Scientific Rationale: The piperidine moiety is a secondary amine. If mixed with hypochlorites (Bleach) or strong oxidizers, it can form N-chloropiperidines, which are unstable and potentially explosive. If mixed with strong bases (NaOH), it converts to the free amine, which may be an oil with different volatility and skin permeation properties.
Segregation Rules (The "Never-Mix" List)
-
NO Oxidizers: Keep away from Peroxides, Nitrates, and Bleach.
-
NO Strong Bases: Do not mix with Sodium Hydroxide or Ammonia solutions.
-
NO Reactive Metals: Avoid contact with Aluminum or Magnesium powders.
Disposal Workflow Protocols
Scenario A: Solid Waste (Pure Compound or Spilled Powder)
-
Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined LDPE bags.
-
Labeling: "Hazardous Waste - Toxic Organic Solid - 4-(4-(Benzyloxy)benzyl)piperidine HCl".
-
Protocol:
Scenario B: Liquid Waste (Mother Liquors/HPLC Waste)
-
Container: Amber glass or HDPE carboy.
-
Compatibility: Compatible with Methanol, Acetonitrile, and Water waste streams.
-
Protocol:
-
Ensure the waste solvent pH is between 4 and 8.
-
If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate before adding to the general organic waste carboy to prevent heat generation in the drum.
-
Crucial: Record the estimated concentration of the API (Active Pharmaceutical Ingredient) on the waste tag.
-
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision tree for handling this specific waste stream.
Caption: Operational workflow for segregating and packaging 4-(4-(Benzyloxy)benzyl)piperidine HCl waste streams.
Emergency Contingencies (Spill Response)
In the event of a spill outside of a fume hood:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and an N95 or P100 respirator if dust is visible.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste container.
-
Liquids: Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
-
Decontamination: Wash the surface with a mild detergent and water solution. Collect all wash water as hazardous waste.
Regulatory Framework & Compliance
While this specific compound may not be explicitly listed on RCRA P-lists or U-lists, it falls under the "Cradle-to-Grave" responsibility of the generator.
-
EPA (USA): Must be determined if it meets characteristics of toxicity (D000 codes). Even if not characteristic, best practice dictates management as Non-RCRA Regulated Hazardous Waste .
-
DOT (Transport): Likely falls under UN 2811 (Toxic Solid, Organic, n.o.s.) for shipping.
-
Halogenated Waste: Commercial incinerators often require separation of "Halogenated" vs "Non-Halogenated" waste. Due to the HCl salt, declare this as Halogenated to ensure the incinerator facility uses appropriate scrubbing.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (40 CFR Part 261). [Link]
-
American Chemical Society (ACS). Guide to Laboratory Waste Management. [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Benzylpiperidine Derivatives. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
